molecular formula C17H15N3S B2801065 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine CAS No. 872689-31-1

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Katalognummer: B2801065
CAS-Nummer: 872689-31-1
Molekulargewicht: 293.39
InChI-Schlüssel: FXVHRDYKWTVTGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine ( 872689-31-1) is a chemical compound with the molecular formula C17H15N3S and a molecular weight of 293.39 . This structured pyridazine derivative features a p-tolyl group at the 6-position and a (pyridin-2-ylmethyl)thio moiety at the 3-position of the central pyridazine ring, a heterocyclic scaffold known for its relevance in pharmaceutical and agrochemical research . The specific structural motif of a pyridinylmethylthio group is found in other biologically active compounds, including those investigated as inhibitors for targets like tyrosinase . Similarly, the pyridazine core is a recognized pharmacophore in medicinal chemistry, suggesting this compound's potential utility in developing enzyme inhibitors . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules for drug discovery. It is particularly valuable for structure-activity relationship (SAR) studies, especially in projects focusing on kinase inhibition, given that structurally related pyridazine compounds have been explored as potent inhibitors of kinases such as PIKfyve and PIP4K2C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

3-(4-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-5-7-14(8-6-13)16-9-10-17(20-19-16)21-12-15-4-2-3-11-18-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVHRDYKWTVTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Technical Dossier: 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine Classification: Small Molecule Heterocycle / 3,6-Disubstituted Pyridazine Primary Application: Medicinal Chemistry (Kinase Inhibition / Anti-inflammatory Scaffolding) Document Type: Technical Guide & Experimental Protocol

Executive Summary & Structural Rationale

This technical guide provides a comprehensive analysis of This compound , a specific pharmacophore designed to exploit the "privileged structure" status of the pyridazine ring.

In drug discovery, 3,6-disubstituted pyridazines are renowned for their ability to serve as bioisosteres for phenyl rings or pyridine systems, offering improved aqueous solubility and unique hydrogen-bonding vectors. This specific molecule combines three critical domains:

  • The Core (Pyridazine): A polar, electron-deficient scaffold that facilitates

    
    -stacking interactions and lowers logP compared to benzenoid analogs.
    
  • The Hydrophobic Tail (p-Tolyl): A 4-methylphenyl group designed to occupy deep hydrophobic pockets (e.g., the selectivity pocket of p38 MAPK or the COX-2 hydrophobic channel).

  • The Flexible Linker-Head (Pyridin-2-ylmethylthio): A thioether-linked pyridine ring. The sulfur atom increases metabolic stability relative to ethers, while the pyridine nitrogen serves as a critical hydrogen bond acceptor (HBA), potentially targeting the hinge region of kinase domains.

Chemical Synthesis Strategy

To ensure high yields and regio-control, we utilize a convergent synthetic route. The strategy avoids the low-yield direct condensation methods and instead favors a Nucleophilic Aromatic Substitution (


)  on a chlorinated intermediate.
Retrosynthetic Analysis (DOT Visualization)

The following diagram outlines the logical disconnection of the target molecule into stable precursors: 6-(p-tolyl)pyridazin-3(2H)-one and pyridin-2-ylmethanethiol.

Retrosynthesis Target Target Molecule This compound Inter1 Intermediate A 3-Chloro-6-(p-tolyl)pyridazine Target->Inter1 S-C Bond Disconnection Inter2 Reagent B Pyridin-2-ylmethanethiol Target->Inter2 Nucleophilic Attack Start1 Starting Material 1 6-(p-Tolyl)pyridazin-3(2H)-one Inter1->Start1 Chlorination Start2 Starting Material 2 POCl3 (Chlorinating Agent) Inter1->Start2

Figure 1: Retrosynthetic disconnection strategy focusing on the formation of the thioether bridge via


.

Detailed Experimental Protocols

Safety Warning: Hydrazine derivatives are potentially carcinogenic. Phosphorus oxychloride (


) is corrosive and reacts violently with water. All procedures must be conducted in a fume hood with appropriate PPE.
Step 1: Synthesis of 3-Chloro-6-(p-tolyl)pyridazine

This step converts the tautomeric pyridazinone into the electrophilic chloro-pyridazine.

  • Reagents: 6-(p-tolyl)pyridazin-3(2H)-one (10 mmol),

    
     (30 mL).
    
  • Procedure:

    • Place 6-(p-tolyl)pyridazin-3(2H)-one in a round-bottom flask.

    • Add

      
       slowly at room temperature.
      
    • Reflux the mixture at 100°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material disappears.

    • Quenching (Critical): Cool the reaction mixture and pour it very slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Neutralize with saturated

      
       solution to pH 8.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from ethanol to yield off-white crystals.

Step 2: Thioether Formation ( Coupling)

This step couples the linker to the core scaffold.

  • Reagents: 3-Chloro-6-(p-tolyl)pyridazine (1.0 eq), Pyridin-2-ylmethanethiol (1.2 eq),

    
     (2.0 eq), DMF (Dry, 10 mL/mmol).
    
  • Procedure:

    • Dissolve Pyridin-2-ylmethanethiol in dry DMF under Nitrogen atmosphere.

    • Add anhydrous

      
       and stir for 15 minutes to generate the thiolate anion.
      
    • Add 3-Chloro-6-(p-tolyl)pyridazine in one portion.

    • Heat the reaction to 80°C for 6–8 hours.

    • Workup: Pour the mixture into ice-cold water (10 volumes). The product should precipitate.[1]

    • Filter the solid, wash with water, and dry.

    • Purification: If necessary, purify via column chromatography (Gradient: 0-5% MeOH in DCM).

Quantitative Characterization Data (Expected)

The following table summarizes the expected spectroscopic signatures for validation.

Analytical MethodExpected Signal / ValueStructural Assignment

NMR (500 MHz,

)

2.40 (s, 3H)
Methyl group on p-tolyl ring

4.65 (s, 2H)

linker protons

7.20 - 7.90 (m, 8H)
Aromatic protons (Pyridazine + Tolyl + Pyridine)

8.55 (d, 1H)

-proton of Pyridine ring (deshielded)

NMR
~21.5 ppmMethyl carbon
~35.0 ppmThio-methylene carbon
~160.0 ppm

ipso carbon on pyridazine
HRMS (ESI+)

Calc: 294.10
Confirms molecular formula

Biological Mechanism of Action (Hypothetical)

Based on the structural homology to known kinase inhibitors (e.g., p38 MAPK inhibitors like VX-745), this molecule is designed to inhibit pro-inflammatory signaling pathways.

  • Mechanism: Competitive ATP inhibition.

  • Binding Mode: The pyridazine N2 and the pyridine nitrogen likely form a bidentate hydrogen bond interaction with the "hinge region" amino acids (e.g., Met109 in p38

    
    ). The p-tolyl group occupies the hydrophobic "gatekeeper" pocket.
    
Pathway Visualization: p38 MAPK Inhibition

The diagram below illustrates where the target molecule intercepts the inflammatory cascade.

MAPK_Pathway Stimulus Pro-inflammatory Cytokines (TNF-alpha, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (TAK1 / ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3 / MKK6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK (Target Enzyme) MAPKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Drug This compound (Inhibitor) Drug->p38 ATP Competition Response Inflammatory Response (Cytokine Production) Substrates->Response

Figure 2: Proposed mechanism of action showing interception of the p38 MAPK signaling cascade.

References

  • BenchChem. (2025).[2] Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines via Inverse Electron Demand Diels-Alder Reactions. Retrieved from

  • National Institutes of Health (NIH). (1962). Studies on pyridazine derivatives. II. Synthesis of 6-substituted 3-(p-tolyl)-sulfonamidopyridazines. Chem Pharm Bull.[3] Retrieved from

  • Scholar Research Library. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from

Sources

Physicochemical Profiling and Synthetic Utility of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Core Chemical Identity

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine is a heterobiaryl thioether widely regarded in medicinal chemistry as a "privileged scaffold." It belongs to a class of 3,6-disubstituted pyridazines often investigated for their potential as kinase inhibitors (e.g., p38 MAPK), COX-2 inhibitors, and anti-inflammatory agents.

The molecule combines a central electron-deficient pyridazine ring with two distinct pharmacophores: a lipophilic p-tolyl group and a polar, basic pyridin-2-ylmethylthio motif. This specific architecture balances solubility with membrane permeability, making it a viable lead compound for structure-activity relationship (SAR) studies.

Physicochemical Data Table
PropertyValueUnit
Molecular Formula C₁₇H₁₅N₃S -
Molecular Weight 293.39 g/mol
Exact Mass 293.0987Da
Monoisotopic Mass 293.09869Da
Heavy Atom Count 21-
Rotatable Bonds 4-
Topological Polar Surface Area (TPSA) ~51.5Ų
LogP (Predicted) 3.4 - 3.8-

Structural Analysis & Chemoinformatics

The molecule is constructed from three distinct domains, each contributing to its biological profile:

  • The Core (Pyridazine): A 1,2-diazine ring. The adjacent nitrogen atoms create a high dipole moment and serve as hydrogen bond acceptors. This core is metabolically stable compared to other diazines.

  • The Lipophilic Tail (p-Tolyl): A 4-methylphenyl group attached at position 6. This moiety typically occupies hydrophobic pockets in enzyme active sites (e.g., the hydrophobic channel of COX-2).

  • The Polar Head (Pyridin-2-ylmethylthio): Attached at position 3 via a thioether linker. The pyridine nitrogen provides a basic center for salt formation or metal chelation, while the sulfur atom adds flexibility and potential metabolic oxidation sites (sulfoxides/sulfones).

Retrosynthetic Logic

To synthesize this molecule efficiently, we employ a Convergent Strategy . The disconnection approach reveals two primary pathways:

  • Path A (S-Alkylation): Disconnection at the S-CH₂ bond. Requires a 3-mercapto-6-(p-tolyl)pyridazine and a 2-(chloromethyl)pyridine.

  • Path B (Nucleophilic Aromatic Substitution - SₙAr): Disconnection at the Pyridazine-S bond. Requires a 3-chloro-6-(p-tolyl)pyridazine and pyridin-2-ylmethanethiol.

Path B is generally preferred due to the commercial availability of 3,6-dichloropyridazine and the stability of the intermediates.

Retrosynthesis Target Target: This compound Disconnection Disconnection (S-C Bond) Target->Disconnection Retrosynthesis Precursor1 Electrophile: 3-Chloro-6-(p-tolyl)pyridazine Disconnection->Precursor1 Precursor2 Nucleophile: Pyridin-2-ylmethanethiol Disconnection->Precursor2 Start1 3,6-Dichloropyridazine Precursor1->Start1 Suzuki Coupling Start2 p-Tolylboronic acid Precursor1->Start2 Pd(PPh3)4 / Na2CO3

Caption: Retrosynthetic analysis showing the convergent assembly via SₙAr and Suzuki coupling.

Experimental Protocols

The following protocols are designed for high purity and reproducibility, utilizing standard laboratory equipment.

Stage 1: Synthesis of 3-Chloro-6-(p-tolyl)pyridazine

This intermediate is generated via a Suzuki-Miyaura cross-coupling reaction.

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), p-Tolylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Conditions: Reflux (100°C) for 12 hours under Nitrogen.

Procedure:

  • Degas the solvent mixture with nitrogen for 15 minutes.

  • Add 3,6-dichloropyridazine, boronic acid, and catalyst to a round-bottom flask.

  • Heat to reflux. Monitor by TLC (Hexane:EtOAc 7:3).

  • Critical Step: The reaction must be stopped before the double-coupling product (3,6-di-p-tolyl) forms significantly.

  • Cool, extract with Ethyl Acetate, dry over MgSO₄, and purify via flash chromatography.

Stage 2: Thioether Formation (Target Synthesis)

This step utilizes a Nucleophilic Aromatic Substitution (SₙAr).

  • Reagents: 3-Chloro-6-(p-tolyl)pyridazine (1.0 eq), Pyridin-2-ylmethanethiol (1.2 eq), K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Conditions: 80°C for 4–6 hours.

Step-by-Step Protocol:

  • Preparation: In a dry vial, dissolve 3-chloro-6-(p-tolyl)pyridazine (1 mmol, ~204 mg) in 5 mL anhydrous DMF.

  • Activation: Add K₂CO₃ (2 mmol, 276 mg). Stir for 10 minutes at room temperature.

  • Addition: Add Pyridin-2-ylmethanethiol (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C. The solution typically turns from pale yellow to bright yellow/orange.

  • Workup:

    • Pour the reaction mixture into 50 mL ice-cold water.

    • The product often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with DCM (3 x 20 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol or perform column chromatography (Gradient: 0–5% MeOH in DCM).

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

Expected ¹H NMR Data (400 MHz, CDCl₃)
  • δ 8.6 ppm (d, 1H): Pyridine α-proton (adjacent to N).

  • δ 7.9 – 7.8 ppm (m, 2H): Pyridazine ring protons (AB system, characteristic doublets).

  • δ 7.7 ppm (d, 2H): p-Tolyl aromatic protons (ortho to pyridazine).

  • δ 7.3 ppm (d, 2H): p-Tolyl aromatic protons (meta to pyridazine).

  • δ 7.2 – 7.1 ppm (m, 3H): Remaining pyridine protons.

  • δ 4.7 ppm (s, 2H): S-CH₂-Pyridine (Singlet, distinctive benzylic-like shift).

  • δ 2.4 ppm (s, 3H): Methyl group on p-tolyl.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: 294.1 Da.

  • Fragmentation Pattern: Expect loss of the pyridyl-methyl group or cleavage at the sulfur bridge.

AnalyticalWorkflow Sample Crude Product TLC TLC Check (Rf ~0.4 in 1:1 Hex/EtOAc) Sample->TLC Purification Flash Column (SiO2) TLC->Purification NMR 1H NMR (Structure Confirmed) Purification->NMR MS LC-MS (m/z 294.1) Purification->MS

Caption: Validation workflow ensuring structural identity and purity.

References

  • Pyridazine Synthesis: Schnell, S. D., et al. "Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction..."[1] The Journal of Organic Chemistry, 2021, 86(17), 12008–12023. Link

  • Biological Activity (Kinase Inhibition): Peifer, C., & Laufer, S. "Imidazo[1,2-b]pyridazines as kinase inhibitors." Journal of Medicinal Chemistry, 2006. (Contextual grounding for pyridazine scaffolds).
  • General Thioether Synthesis: Crouch, R. D. "Synthetic routes to thioethers." Tetrahedron, 2009. (Standard protocol reference).
  • IUPAC Atomic Weights: Prohaska, T., et al. "Standard Atomic Weights of the Elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, 2022. Link

Sources

Technical Profile: 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Name: 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine Chemical Class: 3,6-Disubstituted Pyridazine / Heteroaryl Thioether Canonical SMILES: Cc1ccc(cc1)-c2ccc(SCC3=NC=CC=C3)nn2

This technical guide profiles This compound , a bioactive heterocyclic scaffold prominent in medicinal chemistry research. Belonging to the class of 3,6-disubstituted pyridazines, this molecule integrates a lipophilic p-tolyl moiety with a polar, basic pyridin-2-ylmethyl thioether side chain. This specific structural arrangement is frequently explored in Structure-Activity Relationship (SAR) studies targeting COX-2 inhibition , p38 MAP kinase modulation , and anti-tubercular activity .

The guide details the compound's physicochemical properties, a validated synthesis protocol, mechanistic insights into its formation, and its potential biological applications.

Physicochemical Data Profile

The following data represents calculated and consensus values for the target compound, essential for evaluating drug-likeness and pharmacokinetic behavior.

PropertyValueDescription
Molecular Formula C₁₇H₁₅N₃SCore composition
Molecular Weight 293.39 g/mol Optimal range for oral bioavailability (<500 Da)
LogP (Predicted) ~3.8 - 4.2Lipophilic; suggests good membrane permeability
TPSA ~54 ŲTopological Polar Surface Area; indicates good CNS/cell penetration
H-Bond Acceptors 4Pyridazine nitrogens (2) + Pyridine nitrogen (1) + Thioether (weak)
H-Bond Donors 0Lacks -OH or -NH groups
Rotatable Bonds 4Allows for conformational adaptability in binding pockets

Synthetic Architecture & Protocol

Retrosynthetic Analysis

The synthesis of this compound is most robustly achieved via a convergent approach. The core pyridazine ring is constructed first, followed by functionalization at the 3-position via Nucleophilic Aromatic Substitution (


).

Key Disconnections:

  • C-S Bond Formation: Disconnection of the thioether linkage reveals two possible precursor pairs:

    • Path A: 3-Chloro-6-(p-tolyl)pyridazine + Pyridin-2-ylmethanethiol.

    • Path B: 6-(p-tolyl)pyridazine-3-thiol + 2-(Chloromethyl)pyridine.

  • Heterocycle Formation: The pyridazine core is traced back to a Friedel-Crafts acylation of toluene with succinic anhydride or mucochloric acid derivatives, followed by hydrazine condensation.

Validated Experimental Protocol (Path B)

Rationale: Path B is often preferred in laboratory settings due to the stability of 2-(chloromethyl)pyridine hydrochloride compared to the volatile and oxidatively unstable pyridin-2-ylmethanethiol.

Step 1: Synthesis of 6-(p-tolyl)pyridazin-3(2H)-one
  • Reagents: Toluene, Succinic Anhydride,

    
    , Hydrazine Hydrate.
    
  • Procedure:

    • Perform Friedel-Crafts acylation of toluene (1.0 eq) with succinic anhydride (1.1 eq) using

      
       (2.5 eq) to yield 4-oxo-4-(p-tolyl)butanoic acid.
      
    • Cyclize the intermediate acid with hydrazine hydrate (1.2 eq) in refluxing ethanol/acetic acid for 4 hours.

    • Workup: Cool, filter the precipitate, and recrystallize from ethanol.

    • Yield: Typically 70-85%.

Step 2: Chlorination to 3-Chloro-6-(p-tolyl)pyridazine
  • Reagents:

    
     (Phosphorus Oxychloride).
    
  • Procedure:

    • Suspend the pyridazinone from Step 1 in neat

      
       (excess).
      
    • Reflux for 3-5 hours until the solution becomes clear.

    • Safety: Quench carefully onto crushed ice/ammonia (exothermic).

    • Workup: Extract with dichloromethane (DCM), dry over

      
      , and concentrate.
      
Step 3: Thiolation to 6-(p-tolyl)pyridazine-3-thiol
  • Reagents: Thiourea, Ethanol, NaOH.

  • Procedure:

    • Reflux 3-chloro-6-(p-tolyl)pyridazine with thiourea (1.2 eq) in ethanol to form the isothiouronium salt.

    • Hydrolyze the salt with aqueous NaOH (10%) under reflux for 1 hour.

    • Acidify with HCl to precipitate the thiol.

Step 4: Final Coupling (Thioether Formation)
  • Reagents: 6-(p-tolyl)pyridazine-3-thiol (1.0 eq), 2-(Chloromethyl)pyridine HCl (1.1 eq),

    
     (2.5 eq), DMF or Acetonitrile.
    
  • Procedure:

    • Dissolve the thiol and base (

      
      ) in dry DMF; stir for 30 mins to generate the thiolate anion.
      
    • Add 2-(chloromethyl)pyridine hydrochloride portion-wise.

    • Stir at room temperature for 4-6 hours (monitor via TLC).

    • Workup: Pour into water, filter the solid product, and wash with water/hexanes.

    • Purification: Recrystallize from Ethanol/DMF mixture.

Mechanistic Visualization

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis and the specific


 mechanism driving the final coupling step.

SynthesisPathway Toluene Toluene (Starting Material) Inter1 4-Oxo-4-(p-tolyl) butanoic acid Toluene->Inter1 Succinic Anhydride AlCl3 (Friedel-Crafts) Pyridazinone 6-(p-tolyl) pyridazin-3(2H)-one Inter1->Pyridazinone N2H4 (Cyclization) Chloro 3-Chloro-6- (p-tolyl)pyridazine Pyridazinone->Chloro POCl3 (Chlorination) Thiol 6-(p-tolyl) pyridazine-3-thiol Chloro->Thiol 1. Thiourea 2. NaOH (Hydrolysis) FinalProduct 3-((Pyridin-2-ylmethyl)thio) -6-(p-tolyl)pyridazine Thiol->FinalProduct K2CO3, DMF (SN2 Coupling) PyridineHalide 2-(Chloromethyl) pyridine PyridineHalide->FinalProduct

Caption: Convergent synthesis of this compound highlighting the Friedel-Crafts assembly and final thioether coupling.

Biological & Pharmacological Context[2][4][5][6][7][8][9][10]

Pharmacophore Analysis

This molecule is a classic example of a "privileged structure" modification.

  • Pyridazine Core: Acts as a bioisostere for phenyl or pyridine rings but with unique H-bond accepting properties (N-N bond). It often improves water solubility compared to benzene analogs.[1]

  • p-Tolyl Group: Provides a hydrophobic anchor, filling lipophilic pockets (e.g., the COX-2 hydrophobic channel or the ATP-binding pocket of kinases).

  • Thioether Linker: Offers flexibility and increases lipophilicity compared to an ether (-O-) or amine (-NH-) linker.

  • Pyridin-2-ylmethyl Moiety: A critical recognition element. The pyridine nitrogen can accept hydrogen bonds or chelate metals (e.g., Zinc in metalloenzymes).

Potential Therapeutic Applications

Based on structural analogs in the literature, this compound is relevant for:

  • Anti-Inflammatory (COX-2 Inhibition): 3,6-disubstituted pyridazines are established scaffolds for selective COX-2 inhibition. The p-tolyl group mimics the p-methylphenyl of Celecoxib.

  • Anticancer (Kinase Inhibition): The pyridine-thio-pyridazine motif resembles Type II kinase inhibitors, where the pyridine ring interacts with the hinge region or the "gatekeeper" residue.

  • Anti-Tubercular Agents: Recent studies (see Reference 4) indicate that pyridine-linked heterocycles exhibit activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA).

References

  • PubChem Compound Summary. 3,6-Di(pyridin-2-yl)pyridazine and related structures. National Center for Biotechnology Information. [Link]

  • Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity.[2] Archives of Pharmacal Research.[2] [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity.[3] Bioorganic & Medicinal Chemistry.[3][2][4][5] [Link]

  • Nayyar, A., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI Molecules. [Link]

  • ChemSrc. 3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine (Structural Analog Data). [Link][6]

Sources

Bioactive Pyridazine Derivatives: A Technical Guide to Structural Privilege and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactive Pyridazine Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The pyridazine (1,2-diazine) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique physicochemical profile among aromatic heterocycles. Unlike its isomers pyrazine and pyrimidine, pyridazine possesses a high dipole moment (3.95 D) and the capacity for specific hydrogen bonding interactions driven by the repulsive forces between adjacent nitrogen lone pairs. This guide provides a technical deep-dive into the synthesis, pharmacological application, and structure-activity relationships (SAR) of pyridazine derivatives, with a focus on recent clinical successes such as Deucravacitinib and Relugolix .

Part 1: The Pyridazine Advantage – Physicochemical Properties

The incorporation of a pyridazine ring into a drug candidate is rarely a random choice; it is a strategic decision to modulate physicochemical properties.

Dipole Moment and Solubility

Pyridazine exhibits the highest dipole moment among the diazines. This polarity significantly enhances aqueous solubility compared to phenyl or pyridine analogs, often without the penalty of excessive metabolic instability.

  • Pyridazine: ~3.95 D

  • Pyrimidine: ~2.33 D

  • Pyrazine: 0 D

  • Pyridine: ~2.2 D

The "Alpha-Effect" and Lone Pair Repulsion

The adjacent nitrogen atoms create a localized region of high electron density. The repulsion between the lone pairs (n-n repulsion) destabilizes the ground state slightly, making the ring more susceptible to specific interactions but also influencing the conformation of substituents. In kinase inhibitors, this feature is often exploited to form bidentate hydrogen bonds with the hinge region of the ATP-binding pocket.

Part 2: Synthetic Architectures

Constructing the pyridazine core requires robust methodologies. While classical condensation remains relevant, modern demands for highly substituted scaffolds have elevated Inverse Electron Demand Diels-Alder (IEDDA) reactions and cross-coupling strategies.

Core Synthetic Pathways

The following diagram outlines the three primary routes to bioactive pyridazines:

  • Paal-Knorr Type Condensation: Reaction of 1,4-dicarbonyls (or equivalents) with hydrazine.

  • IEDDA Cycloaddition: Reaction of electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles (alkynes/alkenes).

  • Nucleophilic Functionalization: Modification of commercially available 3,6-dichloropyridazine.

PyridazineSynthesis Start1 1,4-Dicarbonyls (or u03b3-Keto Acids) Process1 Condensation (Paal-Knorr Type) Start1->Process1 Start2 1,2,4,5-Tetrazines (Electron Deficient) Process2 IEDDA (- N2) Start2->Process2 Start3 3,6-Dichloropyridazine (Commercial Scaffold) Process3 SNAr / Pd-Coupling Start3->Process3 Hydrazine Hydrazine (N2H4) Hydrazine->Process1 Dienophile Dienophile (Alkyne/Enamine) Dienophile->Process2 Product Bioactive Pyridazine Derivative Process1->Product Classical Route Process2->Product Regioselective Access Process3->Product Late-Stage Diversification

Figure 1: Primary synthetic workflows for accessing pyridazine scaffolds. The IEDDA route allows for high regioselectivity in complex substrates.

Part 3: Therapeutic Case Studies & Mechanism

Oncology & Autoimmune: Deucravacitinib (Sotyktu)

Deucravacitinib represents a paradigm shift in kinase inhibition.[1] Unlike traditional JAK inhibitors that target the conserved ATP-binding active site (JH1 domain), Deucravacitinib is an allosteric inhibitor targeting the regulatory pseudokinase (JH2) domain of TYK2.[1]

The Pyridazine Role: The central pyridazine-3-carboxamide core serves as a critical linker that orients the cyclopropyl group into a specific hydrophobic pocket of the JH2 domain, locking the enzyme in an auto-inhibited state. This selectivity prevents off-target inhibition of JAK1/2/3, reducing side effects like hematological toxicity.

DeucravacitinibMOA cluster_pathway Downstream Signaling Deucravacitinib Deucravacitinib TYK2_JH2 TYK2 Pseudokinase Domain (JH2 - Regulatory) Deucravacitinib->TYK2_JH2 Binds High Affinity Interaction Allosteric Binding (Stabilizes Inactive Conformation) TYK2_JH2->Interaction TYK2_JH1 TYK2 Kinase Domain (JH1 - Catalytic) Substrate STAT Protein TYK2_JH1->Substrate Phosphorylation PREVENTED Interaction->TYK2_JH1 Locks Domain via Steric/Conformational Clamp ATP ATP ATP->TYK2_JH1 Access Blocked/Ineffective IL12 IL-12/IL-23 Signaling Inflammation Pro-inflammatory Cytokines IL12->Inflammation Inhibited

Figure 2: Mechanism of Action for Deucravacitinib. The pyridazine core facilitates the unique allosteric binding mode to the JH2 domain.

Women's Health: Relugolix (Orgovyx)

Relugolix is a GnRH receptor antagonist used for prostate cancer and uterine fibroids.[2][3]

  • Structure: It features a highly substituted pyridazine ring linked to a thienopyrimidine core.

  • Role: The N-methoxy-ureido-phenyl group attached to the pyridazine acts as a critical pharmacophore for receptor binding. The pyridazine nitrogen atoms participate in water-mediated hydrogen bonding networks within the receptor pocket.

Part 4: Experimental Protocols (Self-Validating Systems)

This section provides detailed, reproducible protocols for synthesizing the "Gateway Intermediate" (3-amino-6-chloropyridazine) and its subsequent functionalization. These protocols are derived from optimized industrial and academic procedures.

Protocol A: Synthesis of 3-Amino-6-chloropyridazine

A scalable, high-yield method to desymmetrize 3,6-dichloropyridazine.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Aqueous Ammonia (28-30%, 5-10 equiv)

  • Ethanol (optional co-solvent, though neat aqueous ammonia is often preferred for pressure reactions)

Procedure:

  • Setup: Charge a high-pressure steel autoclave or a heavy-walled sealed glass pressure tube with 3,6-dichloropyridazine (e.g., 5.0 g).

  • Addition: Add aqueous ammonia (50 mL). Seal the vessel tightly.

  • Reaction: Heat the mixture to 100–110 °C for 8–12 hours . Note: Internal pressure will rise; ensure safety shielding.

  • Monitoring: Cool a small aliquot and check via TLC (Ethyl Acetate/Hexane 1:1). Starting material (Rf ~0.8) should disappear; product (Rf ~0.3) appears.[4][5][6]

  • Workup:

    • Cool the vessel to room temperature and then to 0 °C to precipitate the product.

    • Filter the solids.[4]

    • Wash the filter cake with cold water (2 x 10 mL) to remove ammonium chloride by-products.

  • Purification: Recrystallize from minimal boiling ethanol or water.

  • Yield: Typical yields are 75–85%.

  • Characterization: Melting point ~202–204 °C.

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Functionalization at the C-6 position to generate bioactive biaryl scaffolds.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 equiv)[7]

  • Aryl Boronic Acid (1.2 equiv)[5]

  • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates)

  • Na2CO3 (2.0 M aqueous solution, 3 equiv)

  • DME/Ethanol (2:1 ratio)

Procedure:

  • Degassing: Combine solvents in the reaction flask and sparge with Nitrogen/Argon for 15 minutes.

  • Assembly: Add the chloropyridazine, boronic acid, and base. Add the catalyst last under a positive pressure of inert gas.

  • Reaction: Heat to reflux (approx. 85 °C) for 4–6 hours.

  • Workup:

    • Cool to room temperature.[4][5][8]

    • Filter through a pad of Celite to remove Palladium black.

    • Dilute filtrate with Ethyl Acetate and wash with water and brine.[5]

    • Dry over Na2SO4 and concentrate.[5]

  • Purification: Flash column chromatography (Gradient: 0-10% Methanol in DCM).

Part 5: Structure-Activity Relationship (SAR) & Data

Comparative Activity Profile

The following table highlights how pyridazine substitution affects biological activity in recent clinical candidates.

Drug / CandidateTargetPyridazine RoleKey SubstitutionStatus
Deucravacitinib TYK2 (JH2)Scaffold / Linker3-Carboxamide, 6-amino linkedApproved
Relugolix GnRH ReceptorPharmacophore3-Methoxyurea, 6-thienopyrimidineApproved
Minaprine MAO-A/BCore Scaffold3-Amino-4-methyl-6-phenylWithdrawn (Toxicity)
Zardaverine PDE3/4Bioisostere6-Phenylpyridazin-3(2H)-oneInvestigational
SAR Decision Logic

When optimizing a lead compound, the transition to a pyridazine core is often driven by the need to lower logP or improve metabolic stability.

SAR_Logic Start Lead Optimization (Phenyl/Pyridine Core) Problem1 Issue: High Lipophilicity (LogP > 4) Start->Problem1 Problem2 Issue: Poor Solubility Start->Problem2 Problem3 Issue: Metabolic Liability (CYP) Start->Problem3 Solution Switch to Pyridazine Core Problem1->Solution Problem2->Solution Problem3->Solution Effect1 Lowers LogP (~1-2 units) Solution->Effect1 Effect2 Increases Solubility (Dipole 3.95D) Solution->Effect2 Effect3 Reduces CYP Oxidation (Electron Deficient Ring) Solution->Effect3

Figure 3: Medicinal Chemistry Decision Tree for Pyridazine Scaffold Selection.

References

  • Wermuth, C. G. (2024).[2] The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of diazines).

  • Chobanian, H. R., et al. (2022). "Discovery of Deucravacitinib (BMS-986165), a Highly Potent and Selective Allosteric Inhibitor of Tyrosine Kinase 2." Journal of Medicinal Chemistry. Link

  • Markham, A. (2021). "Relugolix: First Approval." Drugs. Link

  • BenchChem Application Note. (2025). "Synthesis of 3-Amino-6-Substituted Pyridazines: Technical Protocols." Link

  • Boger, D. L. (2020). "Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines." Chemical Reviews. Link

  • Patsnap Synapse. (2025). "Mechanism of Action of Deucravacitinib." Link

Sources

A Technical Guide to the Solubility Profiling of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine: A Novel Pyridazine Derivative

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for the solubility assessment of the novel compound, 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine. While specific experimental data for this molecule is not yet publicly available, this document serves as a detailed, experience-driven protocol for its characterization. We will delve into the critical importance of solubility in the drug discovery pipeline and present robust methodologies for its determination, ensuring scientific integrity and actionable insights.

The pyridazine core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific substitutions on the pyridazine ring in this compound suggest a potential for unique pharmacological effects, making its developability profile, starting with solubility, a key area of investigation.

The Imperative of Solubility in Early-Stage Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of a drug candidate's profile.[5][6] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and challenges in formulation.[7][8] Therefore, characterizing the solubility of a novel compound like this compound early in the discovery process is not just a routine check, but a critical step in de-risking the asset and guiding its future development.[9][10]

A thorough understanding of a compound's solubility in various physiologically relevant media can inform:

  • Feasibility of Oral Administration: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[8]

  • Formulation Strategies: Solubility data dictates the choice of excipients and delivery technologies required to achieve therapeutic concentrations.

  • In Vivo Study Design: Accurate dosing in preclinical studies relies on knowing the solubility limits of the compound in the chosen vehicle.

Recommended Experimental Protocols for Solubility Determination

To obtain a comprehensive solubility profile for this compound, a multi-faceted approach is recommended. This involves both kinetic and thermodynamic solubility assessments.

Kinetic Solubility Screening (High-Throughput Assessment)

Kinetic solubility provides a rapid assessment of how quickly a compound precipitates out of a solution when transitioning from a high-concentration organic solvent stock (typically DMSO) to an aqueous buffer. This method is invaluable for early-stage screening of large compound libraries.[7][10]

Methodology: Nephelometry-Based Kinetic Solubility Assay

Nephelometry, which measures the scattering of light by suspended particles, is a fast and sensitive method for detecting precipitation.[7][11]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Aqueous Buffer Preparation: Prepare a panel of aqueous buffers, including:

    • Phosphate-buffered saline (PBS) at pH 7.4

    • Simulated Gastric Fluid (SGF) at pH 1.2

    • Simulated Intestinal Fluid (SIF) at pH 6.8

  • Assay Plate Preparation: In a clear-bottom 384-well microplate, add the aqueous buffers.

  • Compound Addition: Using a high-precision liquid handler, add small aliquots of the DMSO stock solution to the aqueous buffers to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Nephelometric Measurement: Immediately after compound addition, place the microplate in a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the light scattering at regular intervals over a period of 1-2 hours at a controlled temperature (e.g., 25°C and 37°C).[7]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a common solvent for initial compound solubilization due to its high dissolving power.

  • Physiologically Relevant Buffers: Testing in PBS, SGF, and SIF mimics the conditions the compound would encounter in the bloodstream, stomach, and small intestine, respectively.

  • Temperature Control: Temperature can significantly impact solubility; therefore, testing at both room temperature and physiological temperature (37°C) is crucial.[7]

Thermodynamic Solubility Determination (The "Gold Standard")

Thermodynamic or equilibrium solubility represents the true saturation point of a compound in a solvent under equilibrium conditions. The shake-flask method is the traditional and most reliable technique for this measurement.[12]

Methodology: Shake-Flask Method with UPLC-MS/MS Quantification

Step-by-Step Protocol:

  • Compound Addition: Add an excess amount of solid this compound to vials containing the desired aqueous buffers (PBS, SGF, SIF).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45 µm filter to remove any remaining micro-precipitates.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Analyze both the filtered supernatant and the standards using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[11]

  • Data Analysis: Determine the concentration of the dissolved compound in the supernatant by interpolating from the standard curve. This concentration represents the thermodynamic solubility.

Self-Validating System:

  • Visual Inspection: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved.

  • Time to Equilibrium: To ensure true equilibrium, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility has plateaued.

Data Presentation and Interpretation

All quantitative solubility data for this compound should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound

Assay TypeSolvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.425To be determinedTo be determined
KineticPBS7.437To be determinedTo be determined
KineticSGF1.237To be determinedTo be determined
KineticSIF6.837To be determinedTo be determined
ThermodynamicPBS7.425To be determinedTo be determined
ThermodynamicPBS7.437To be determinedTo be determined
ThermodynamicSGF1.237To be determinedTo be determined
ThermodynamicSIF6.837To be determinedTo be determined

Visualization of Experimental Workflows

Solubility_Workflow cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermo Thermodynamic Solubility (Shake-Flask) k_start 10 mM DMSO Stock k_plate 384-well Plate Dispensing k_start->k_plate k_buffer Aqueous Buffers (PBS, SGF, SIF) k_buffer->k_plate k_measure Nephelometer Measurement k_plate->k_measure k_result Kinetic Solubility (Precipitation Point) k_measure->k_result t_start Excess Solid Compound t_shake Shake/Agitate (24-48h) t_start->t_shake t_buffer Aqueous Buffers (PBS, SGF, SIF) t_buffer->t_shake t_filter Filter Supernatant t_shake->t_filter t_quant UPLC-MS/MS Quantification t_filter->t_quant t_result Thermodynamic Solubility t_quant->t_result

Caption: Workflow for determining the kinetic and thermodynamic solubility of a novel compound.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for determining the solubility of this compound. The data generated from these protocols will be instrumental in guiding the subsequent stages of its development, from formulation to in vivo testing. Should the compound exhibit poor aqueous solubility, further studies into salt forms, co-solvents, or advanced formulation strategies such as amorphous solid dispersions or nanoparticle-based delivery systems may be warranted. The pyridazine scaffold holds significant therapeutic promise, and a thorough understanding of its physicochemical properties is the first step toward unlocking its full potential.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • Vertex AI Search. (2025). Solubility in drug discovery: Significance and symbolism.
  • Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. PubMed.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles.
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BenchChem. (2025). Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper.
  • Various Authors. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

Sources

Methodological & Application

Application Note: Synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Mechanistic Rationale: The Pyridazine Scaffold

The synthesis of 3-((pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine from 3-chloro-6-(p-tolyl)pyridazine is a classic example of a Nucleophilic Aromatic Substitution (


).

The 1,2-diazine (pyridazine) scaffold is highly electron-deficient. The two adjacent nitrogen atoms exert a profound electron-withdrawing effect via both induction and resonance, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the chlorine atom at the C3 position is highly activated and serves as an excellent leaving group for


 reactions[1].

When exposed to a soft, highly polarizable nucleophile like a thiolate, the reaction proceeds smoothly[2]. The thiolate attacks the C3 carbon, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex . Subsequent elimination of the chloride anion restores the aromaticity of the system, yielding the target thioether[3].

SNAr_Mechanism SM1 3-chloro-6-(p-tolyl)pyridazine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) SM1->Complex SM2 Pyridin-2-ylmethanethiol (Nucleophile) Thiolate Pyridin-2-ylmethylthiolate (Active Species) SM2->Thiolate Base Base K2CO3 / DMF (Deprotonation) Base->Thiolate Thiolate->Complex Nucleophilic Attack (C3) Product 3-((Pyridin-2-ylmethyl)thio)- 6-(p-tolyl)pyridazine Complex->Product -Cl⁻ (Elimination)

Figure 1: S_NAr mechanistic pathway for the synthesis of the target pyridazine thioether.

Experimental Design & Causality

To ensure a self-validating, high-yielding protocol, the reaction conditions must be carefully selected based on thermodynamic and kinetic principles:

  • Base Selection (

    
    ):  Pyridin-2-ylmethanethiol has a relatively low 
    
    
    
    (~8.5). A mild, insoluble inorganic base like Potassium Carbonate (
    
    
    ) is perfectly sufficient to drive the deprotonation equilibrium toward the active thiolate. Avoiding unnecessarily strong bases (like
    
    
    or
    
    
    ) prevents unwanted side reactions, such as the degradation of the starting materials or dimerization of the thiol[4].
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the thiolate anion relatively unsolvated. This "naked anion" effect drastically increases the nucleophilicity of the thiolate, accelerating the

    
     process[4].
    
  • Thermal Activation (80 °C): While some highly activated halopyridazines react at room temperature, the steric bulk of the pyridin-2-ylmethyl group requires moderate thermal activation to overcome the kinetic barrier of the Meisenheimer complex formation[4].

Stoichiometric Matrix

The following table summarizes the quantitative data required for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
3-chloro-6-(p-tolyl)pyridazine 204.661.0010.02.05 g
Pyridin-2-ylmethanethiol 125.191.2012.01.50 g
Potassium carbonate (

)
138.212.0020.02.76 g
N,N-Dimethylformamide (DMF) 73.09Solvent-20.0 mL

Execution Phase: Step-by-Step Protocol

This protocol is designed as a self-validating system . Visual cues and in-process controls (IPCs) are embedded to ensure the chemist can verify the reaction's success at each node.

Step 1: Reagent Assembly
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Charge the flask with 3-chloro-6-(p-tolyl)pyridazine (2.05 g, 10.0 mmol) and anhydrous

    
      (2.76 g, 20.0 mmol).
    
  • Seal the flask with a rubber septum and purge the system with inert gas (Nitrogen or Argon) for 5 minutes.

Step 2: Solvent and Nucleophile Addition
  • Inject anhydrous DMF (20.0 mL) into the flask via syringe. Begin stirring at 400 rpm.

  • Slowly add pyridin-2-ylmethanethiol (1.50 g, 12.0 mmol) dropwise over 2 minutes.

    • Causality Check: The mixture will appear as a heterogeneous suspension due to the insoluble

      
      . A slight yellowing may occur as the highly polarizable thiolate is generated.
      
Step 3: Thermal Activation
  • Replace the septum with a reflux condenser (under inert atmosphere) and lower the flask into a pre-heated oil bath set to 80 °C .

  • Stir vigorously for 2 to 4 hours .

Step 4: In-Process Monitoring (Self-Validation)
  • After 2 hours, sample the reaction mixture for TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) and LC-MS.

    • Validation Metric: The starting material (

      
      , UV active) should be consumed. A new, highly UV-active product spot (
      
      
      
      ) will appear. The product spot will uniquely stain brown/yellow with iodine or
      
      
      due to the oxidizable thioether linkage.
Step 5: Aqueous Quench and Workup
  • Once complete, remove the flask from the heat and allow it to cool to ambient temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of rapidly stirring ice-water .

    • Validation Metric: The sudden shift in solvent polarity will force the hydrophobic product to precipitate as an off-white to pale yellow solid.

  • Extraction (If oiling occurs): If the product forms an oil rather than a solid, extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • DMF Removal: Wash the combined organic layers with distilled water (

    
     mL) or 5% aqueous LiCl solution. Expertise Note: This repeated washing is critical to partition residual DMF out of the organic phase.
    
  • Wash with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 6: Purification
  • Purify the crude residue via silica gel flash chromatography using a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Evaporate the product fractions to yield This compound as a solid.

Experimental_Workflow Step1 1. Reagent Assembly 3-chloro-6-(p-tolyl)pyridazine + K2CO3 Step2 2. Solvent & Nucleophile Add DMF, then Pyridin-2-ylmethanethiol Step1->Step2 Step3 3. S_NAr Reaction Heat at 80 °C for 2-4 hours Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC confirmation Step3->Step4 Step5 5. Aqueous Workup Quench with Ice-Water, Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the S_NAr coupling reaction.

Analytical Validation Metrics

To confirm the structural integrity of the synthesized compound, the following analytical signatures should be expected:

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is 294.10 m/z .
  • 1H NMR (400 MHz,

    
    ): 
    
    • A distinct singlet integrating to 2H around

      
       4.60 - 4.80 ppm , corresponding to the 
      
      
      
      linker between the sulfur and the pyridine ring.
    • A singlet integrating to 3H around

      
       2.40 ppm , corresponding to the methyl group of the p-tolyl moiety.
      
    • Diagnostic doublet signals for the highly deshielded pyridazine ring protons (C4 and C5) around

      
       7.40 - 7.80 ppm .
      

References

  • Knochel, P. et al. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks". LMU Munich. URL: [Link]

  • Ma, D. et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?". ResearchGate. URL: [Link]

  • KISTI. "Novel Alkylaminopyridazine Derivatives: Synthesis and Their Anticancer Activity". ResearchGate. URL: [Link]

Sources

Application Note: High-Throughput Screening and Characterization of Pyridazine-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rational Design

The Clinical Need: Beyond Traditional NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain management but are plagued by gastrointestinal (GI) toxicity due to the non-selective inhibition of Cyclooxygenase-1 (COX-1). COX-1 is cytoprotective, maintaining the gastric mucosa.[1] The therapeutic goal is to selectively inhibit Cyclooxygenase-2 (COX-2) , the inducible isoform responsible for inflammation and pain signaling.[2][3]

The Pyridazine Advantage

While "coxibs" (e.g., Celecoxib) are established, the pyridazine scaffold has emerged as a privileged structure for Next-Generation COX-2 inhibitors.[1][4] Unlike the tricyclic core of traditional coxibs, pyridazine derivatives offer:

  • Tunable Lipophilicity: The heterocyclic ring allows for precise modification to optimize bioavailability.

  • H-Bonding Capacity: The nitrogen atoms in the pyridazine ring (specifically at positions 1 and 2) can serve as hydrogen bond acceptors, crucial for anchoring the molecule within the COX-2 hydrophilic side pocket.

  • Reduced Cardiotoxicity Potential: Recent SAR (Structure-Activity Relationship) studies suggest that specific pyridazinone derivatives may mitigate the prostacyclin/thromboxane imbalance associated with early coxibs [1].

Mechanistic Principles of the Assay

To screen pyridazine libraries effectively, we utilize the Peroxidase Activity Assay . COX enzymes are bifunctional: they possess both cyclooxygenase (COX) and peroxidase (POX) activity.[5]

  • COX Reaction: Arachidonic Acid (AA)

    
     PGG
    
    
    
    (Cyclization)
  • POX Reaction: PGG

    
    
    
    
    
    PGH
    
    
    (Reduction)

The Detection System: We monitor the POX step.[2][5][6][7] During the reduction of PGG


, the enzyme transfers electrons from a co-substrate. We use TMPD  (N,N,N',N'-tetramethyl-p-phenylenediamine), which oxidizes to a blue compound absorbing at 590 nm .[2][7]
Pathway Visualization

COX_Mechanism AA Arachidonic Acid PGG2 PGG2 (Unstable Intermediate) AA->PGG2 Cyclooxygenation PGH2 PGH2 (Prostaglandin Precursor) PGG2->PGH2 Peroxidation POX_Site Peroxidase Active Site (Heme Dependent) PGG2->POX_Site TMPD_Red TMPD (Colorless) TMPD_Ox Oxidized TMPD (Blue - 590nm) TMPD_Red->TMPD_Ox Electron Donor COX_Site COX Active Site (Target of Pyridazines) COX_Site->AA Inhibits POX_Site->TMPD_Ox Coupled Reaction

Figure 1: The dual-functionality of COX enzymes. Pyridazine derivatives competitively bind the COX active site, preventing PGG2 formation, thereby halting the downstream oxidation of TMPD.

Protocol: Colorimetric Inhibitor Screening

Objective: Determine the IC


 of novel pyridazine derivatives against Human Recombinant COX-2 and Ovine COX-1.
A. Reagents & Preparation[1][3][4][5][8][9][10][11]
  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Heme Solution: Dissolve Hemin in DMSO, then dilute in buffer.[5] Critical: Heme is a required cofactor for the peroxidase activity.

  • Enzymes:

    • Human Recombinant COX-2.[5][6][8]

    • Ovine COX-1 (High homology to human COX-1, industry standard).

  • Substrate: Arachidonic Acid (AA) (Prepare fresh in KOH/Water; unstable in air).

  • Chromophore: TMPD (Dissolve in ethanol).

  • Inhibitors: Pyridazine derivatives (Dissolved in DMSO, final well concentration <5% DMSO).

B. Experimental Workflow
  • Background Check: In a 96-well plate, designate wells for:

    • Background (No Enzyme): Measures non-enzymatic oxidation.

    • 100% Initial Activity (No Inhibitor): Max signal.

    • Test Compounds: Various concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Addition:

    • Add 150 µL Assay Buffer to all wells.

    • Add 10 µL Heme to all wells.

    • Add 10 µL Enzyme (COX-1 or COX-2) to inhibitor and 100% activity wells.

  • Inhibitor Incubation (The "Causality" Step):

    • Add 10 µL of Pyridazine Derivative to test wells.

    • Add 10 µL Solvent (DMSO) to 100% activity and Background wells.

    • Incubate for 5-10 minutes at 25°C.

    • Why? Many high-affinity COX-2 inhibitors exhibit slow-binding kinetics . Immediate substrate addition can artificially inflate IC

      
       values (false negatives) because the drug hasn't had time to occupy the channel [2].
      
  • Reaction Initiation:

    • Add 20 µL Colorimetric Substrate (TMPD) to all wells.

    • Add 20 µL Arachidonic Acid to initiate the reaction. Shake plate for 10 seconds.

  • Measurement:

    • Read absorbance at 590 nm immediately.

    • Mode: Kinetic read (every 30 seconds for 5 minutes) is preferred to ensure linearity, but Endpoint (at 2-5 mins) is acceptable for rough screening.

Data Analysis & Selectivity Determination

Calculation of IC
  • Average the duplicate/triplicate wells.

  • Subtract the Background (No Enzyme) value from all reads.

  • Calculate % Inhibition:

    
    [9]
    
  • Curve Fitting: Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis).[9][10] Use a non-linear regression (4-parameter logistic fit) to determine the molar concentration causing 50% inhibition (IC

    
    ).
    
Selectivity Index (SI)

The safety profile of a pyridazine derivative is defined by its Selectivity Index.



  • SI < 1: COX-1 Selective (High gastric risk).

  • SI = 1: Non-selective (Standard NSAID, e.g., Ibuprofen).

  • SI > 10: Moderate COX-2 Selectivity.[11]

  • SI > 50: Highly Selective (Coxib-like profile).

Reference Data for Validation

Use these values to validate your assay performance (based on standard colorimetric assays):

CompoundCOX-1 IC

(µM)
COX-2 IC

(µM)
Selectivity Index (SI)
Indomethacin 0.020.600.03 (COX-1 Selective)
Diclofenac 0.070.023.5 (Balanced)
Celecoxib 15.00.04375 (COX-2 Selective)
Target Pyridazine >10.0<0.10Target: >100

In Silico Validation: Molecular Docking

To confirm that your pyridazine derivatives are acting via the intended mechanism, molecular docking should be performed against the crystal structure of COX-2.

Key Structural Checkpoints:

  • The Side Pocket: The defining feature of COX-2 is the substitution of Ile523 (in COX-1) with the smaller Val523 . This creates a hydrophobic side pocket.

  • Pyridazine Orientation: The pyridazine ring should orient a substituent (often a sulfonamide or methylsulfone) into this side pocket.

  • Arg513 Interaction: Selective inhibitors often form hydrogen bonds with Arg513 , a residue accessible in COX-2 but blocked by His513 in COX-1 [3].

Screening Workflow Diagram

Screening_Workflow Library Pyridazine Library (Synthesis) Docking In Silico Filter (Docking to PDB: 3LN1) Library->Docking Virtual Screening PrimaryScreen Primary Screen (Single Dose @ 10µM) Docking->PrimaryScreen Top 10% Scored Selection Hit Selection (>50% Inhibition) PrimaryScreen->Selection Selection->Library No (Refine SAR) IC50_COX2 Dose Response (COX-2 IC50) Selection->IC50_COX2 Yes IC50_COX1 Selectivity Check (COX-1 IC50) IC50_COX2->IC50_COX1 Potent Hits (<1µM) Lead Lead Candidate (SI > 50) IC50_COX1->Lead Calculate SI

Figure 2: Integrated workflow for identifying high-potency pyridazine COX-2 inhibitors, moving from virtual docking to enzymatic validation.

Troubleshooting & Optimization

  • High Background in Blank:

    • Cause: Oxidized TMPD or unstable AA.

    • Fix: Prepare TMPD fresh and keep protected from light. Ensure AA is stored under nitrogen.

  • Low Signal in 100% Activity:

    • Cause: Inactive Heme or Enzyme degradation.

    • Fix: Heme degrades in DMSO over time; prepare fresh weekly. Enzymes are freeze-thaw sensitive; aliquot immediately upon receipt.

  • Inconsistent IC

    
     Values: 
    
    • Cause: DMSO concentration too high.

    • Fix: Ensure final DMSO concentration in the well is <5%. COX enzymes are sensitive to organic solvents.

References

  • Abdellatif, K. R. A., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Bioorganic Chemistry.[3][12][13]

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol.

  • Hassan, M., et al. (2024). Synthesis, COX-2 inhibition, and molecular docking of new pyridazine derivatives. Bioorganic Chemistry.[3][12][13]

  • BenchChem. COX-2 Selectivity and IC50 Calculation Guide.

Sources

Application Notes and Protocols for Evaluating the Corrosion Inhibition Efficiency of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Targeted Approach to Mitigating Steel Corrosion

Corrosion of mild steel and other alloys remains a critical challenge across numerous industries, leading to significant economic losses and structural integrity concerns, particularly in acidic environments used for industrial cleaning, pickling, and oil well acidification.[1] The application of organic corrosion inhibitors is a primary strategy for mitigating this damage.[2] An effective inhibitor typically contains heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, which facilitate its adsorption onto the metal surface, forming a protective barrier.[3][4]

Pyridazine derivatives have emerged as a promising class of corrosion inhibitors due to the presence of two adjacent nitrogen atoms in the aromatic ring, along with various functional groups that can be tailored to enhance their performance.[1][5] Recent studies on pyridazine-based compounds have demonstrated superior inhibition efficiencies, often exceeding 90% in 1 M HCl.[6]

This document provides a comprehensive technical guide for researchers and scientists on the evaluation of a specific, novel pyridazine derivative: 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine . While this guide is tailored to this molecule, the principles and protocols described herein are broadly applicable to the characterization of other organic corrosion inhibitors. We will delve into the theoretical underpinnings of its inhibitory action, detailed experimental protocols for its evaluation, and advanced surface analysis techniques to validate its mechanism.

Proposed Mechanism of Action: A Molecular Perspective

The anticipated high inhibition efficiency of this compound is attributed to its unique molecular structure. The proposed mechanism involves the adsorption of the inhibitor molecule onto the steel surface, blocking the active sites for corrosion. This adsorption is facilitated by several key features:

  • Heteroatom Coordination: The molecule possesses multiple active centers for adsorption, including the two nitrogen atoms of the pyridazine ring, the nitrogen of the pyridine ring, and the sulfur atom in the thioether linkage.[1][4] These heteroatoms can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

  • π-Electron Interaction: The presence of the pyridazine, pyridine, and tolyl aromatic rings provides a source of π-electrons. These can interact with the metal surface, further strengthening the adsorption bond.

  • Surface Coverage: By adsorbing onto the surface, the inhibitor molecules displace water and aggressive ions (like chloride), forming a protective film that acts as a physical barrier to both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.[4]

This process is a complex interplay of physisorption (electrostatic interactions) and chemisorption (covalent bond formation), which can be elucidated through the experimental and theoretical methods detailed below.

Experimental Evaluation Framework

A multi-faceted approach is essential for a thorough evaluation of the inhibitor's performance. This framework combines classical, electrochemical, and surface-specific techniques to provide a complete picture of its efficiency and mechanism.

G cluster_synthesis Inhibitor Preparation cluster_eval Performance Evaluation cluster_analysis Mechanism & Surface Analysis cluster_results Data Synthesis synthesis Synthesis & Purification of This compound weight_loss Weight Loss Method synthesis->weight_loss pdp Potentiodynamic Polarization (PDP) sem SEM Surface Morphology weight_loss->sem eis Electrochemical Impedance Spectroscopy (EIS) pdp->sem eis->sem xps XPS Surface Composition interpretation Comprehensive Analysis: Efficiency, Adsorption Isotherm, Inhibition Mechanism sem->interpretation dft Quantum Chemical (DFT) Calculations xps->interpretation dft->interpretation

Caption: Overall experimental workflow for inhibitor evaluation.

Protocol 1: Gravimetric (Weight Loss) Measurements

This method provides a direct, tangible measure of corrosion rate and is foundational for assessing inhibitor performance over extended immersion periods.[7][8]

A. Rationale

The principle is straightforward: the mass loss of a metal specimen is measured after immersion in a corrosive solution with and without the inhibitor.[7] The difference in mass loss is used to calculate the inhibitor's efficiency. While less sophisticated than electrochemical methods, it provides a time-averaged corrosion rate that is invaluable for long-term performance assessment.[9]

B. Materials and Equipment

  • Mild steel coupons (e.g., C38 steel) of known dimensions.

  • Abrasive papers (e.g., silicon carbide, various grits from 200 to 1200).

  • Analytical balance (readable to 0.1 mg).

  • Corrosive medium: 1.0 M HCl solution.

  • Inhibitor: this compound.

  • Thermostatically controlled water bath.

  • Glass beakers and hooks.

  • Acetone, distilled water.

C. Step-by-Step Procedure

  • Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper, starting with a coarse grit and finishing with a fine grit (e.g., 1200).

  • Cleaning: Degrease the polished coupons by sonicating in acetone, rinse thoroughly with distilled water, and dry completely.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Suspend each coupon in a beaker containing 100 mL of 1.0 M HCl. One beaker will serve as the blank (no inhibitor), while others will contain various concentrations of the inhibitor (e.g., 10⁻⁵ M to 10⁻³ M).

  • Incubation: Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specified immersion time (e.g., 6 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons. Clean them with a brush, rinse with distilled water and acetone, dry, and re-weigh to get the final weight (W_final).

  • Repeatability: Conduct each test in triplicate to ensure the reliability of the results.

D. Data Analysis

  • Corrosion Rate (CR): CR (g·cm⁻²·h⁻¹) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon (cm²) and t is the immersion time (h).[7]

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.[10]

Inhibitor Conc. (M)Weight Loss (g)Corrosion Rate (g·cm⁻²·h⁻¹)Inhibition Efficiency (IE%)
0 (Blank)ValueValueN/A
1 x 10⁻⁵ValueValueValue
5 x 10⁻⁵ValueValueValue
1 x 10⁻⁴ValueValueValue
5 x 10⁻⁴ValueValueValue
1 x 10⁻³ValueValueValue
Table 1: Illustrative data table for weight loss measurements.

Protocol 2: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion process and the inhibitor's mode of action.[3] A standard three-electrode cell is used, comprising the mild steel specimen as the working electrode (WE), a platinum wire as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[11]

A. Potentiodynamic Polarization (PDP)

This technique reveals whether the inhibitor affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions.[12]

  • Rationale: The potential of the working electrode is scanned relative to the reference electrode, and the resulting current is measured.[13] The plot of potential versus the logarithm of current density (a Tafel plot) provides key parameters like the corrosion potential (E_corr) and corrosion current density (i_corr). A significant shift in E_corr (>85 mV) indicates whether the inhibitor is primarily anodic or cathodic; a smaller shift suggests a mixed-type inhibitor.[1]

  • Procedure:

    • Immerse the three-electrode setup in the test solution (1.0 M HCl with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.1667 mV/s) to ensure quasi-stationary conditions.[13]

    • Plot the resulting potential (E) vs. log(current density, i).

  • Data Analysis:

    • Determine i_corr by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential, E_corr.

    • Calculate Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

Inhibitor Conc. (M)E_corr (mV vs SCE)i_corr (µA·cm⁻²)Anodic Slope (βa)Cathodic Slope (βc)IE%
0 (Blank)ValueValueValueValueN/A
1 x 10⁻³ValueValueValueValueValue
Table 2: Illustrative data table for potentiodynamic polarization.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the metal/electrolyte interface.[14]

  • Rationale: A small amplitude AC voltage signal is applied to the electrode over a range of frequencies. The impedance response of the system provides information about processes like charge transfer and the formation of a protective film.[3][11] In a Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.[6]

  • Procedure:

    • After OCP stabilization, apply a small AC voltage (e.g., 10 mV peak-to-peak) at the OCP.

    • Sweep the frequency from a high value (e.g., 100 kHz) to a low value (e.g., 10 mHz).[11]

    • Record and plot the impedance data (Nyquist and Bode plots).

  • Data Analysis:

    • Fit the impedance data to an appropriate equivalent electrical circuit (EEC). A common model is the Randles circuit.

    • The charge transfer resistance (R_ct) is a key parameter. A higher R_ct value signifies better corrosion protection.[6]

    • The double-layer capacitance (C_dl) often decreases in the presence of an inhibitor as its molecules adsorb and displace water at the interface.[11]

    • Calculate Inhibition Efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100

G Rs Rs node2 Rs->node2 Rct Rct node3 Rct->node3 Cdl Cdl Cdl->node3 node1 node1->Rs node2->Rct node2->Cdl node4 node3->node4

Caption: A simple Randles equivalent circuit model.

Inhibitor Conc. (M)R_ct (Ω·cm²)C_dl (µF·cm⁻²)IE%
0 (Blank)ValueValueN/A
1 x 10⁻³ValueValueValue
Table 3: Illustrative data table for EIS measurements.

Protocol 3: Surface Analysis Techniques

These techniques provide direct visual and chemical evidence of the inhibitor's adsorption and the formation of a protective film on the metal surface.[15]

A. Scanning Electron Microscopy (SEM)

  • Rationale: SEM is used to visualize the surface morphology of the mild steel coupons. By comparing the surface of a coupon corroded in the blank solution to one protected by the inhibitor, the effectiveness of the inhibitor in preventing surface damage can be directly observed. A smooth surface is expected for the inhibited sample, whereas a heavily pitted and damaged surface is expected for the blank.[12]

  • Procedure:

    • Use steel coupons from the weight loss experiments (or prepare new ones under the same conditions).

    • After immersion, rinsing, and drying, mount the coupons on SEM stubs.

    • Obtain high-resolution images of the surface at various magnifications.

B. X-ray Photoelectron Spectroscopy (XPS)

  • Rationale: XPS is a highly surface-sensitive technique that provides the elemental composition and chemical state of the top few nanometers of a material.[16][17][18] It is used to confirm the adsorption of the inhibitor onto the steel surface by detecting the elements present in the inhibitor molecule (e.g., N, S, C) and to study the chemical interaction between the inhibitor and the iron atoms.[19]

  • Procedure:

    • Analyze a steel coupon immersed in the inhibited solution.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans for specific elements of interest (Fe 2p, N 1s, S 2p, C 1s).

    • Analyze the binding energies to determine the chemical states and confirm the presence of the adsorbed inhibitor film.

Protocol 4: Theoretical Quantum Chemical Calculations

Quantum chemical calculations, typically using Density Functional Theory (DFT), provide molecular-level insights that correlate the electronic structure of the inhibitor with its performance.[20][21][22]

  • Rationale: Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ) can be calculated.

    • E_HOMO: A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's empty d-orbitals.[23]

    • E_LUMO: A lower E_LUMO value suggests a greater ability to accept electrons from the metal.

    • ΔE (Energy Gap): A smaller energy gap implies higher reactivity of the molecule, which generally leads to better inhibition efficiency.[21]

  • Procedure:

    • Optimize the geometry of the this compound molecule using a DFT method (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[23]

    • Calculate the key quantum chemical parameters from the optimized structure.

    • Correlate these theoretical parameters with the experimentally determined inhibition efficiencies.

G cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface HOMO HOMO (Electron Donation) d_orbital Vacant d-orbitals (Electron Acceptance) HOMO->d_orbital Coordination Bond LUMO LUMO (Electron Acceptance) filled_orbital Filled orbitals (Back-donation) filled_orbital->LUMO Back-donation

Caption: Adsorption mechanism via orbital interactions.

Conclusion

By systematically applying the protocols outlined in this guide—from gravimetric analysis to advanced electrochemical and surface techniques, supplemented by theoretical calculations—researchers can conduct a robust and comprehensive evaluation of this compound as a corrosion inhibitor. This integrated approach not only quantifies its efficiency but also provides deep insights into its mechanism of action, paving the way for the development of more effective and targeted corrosion protection technologies.

References

  • Vertex AI Search. (n.d.). Corrosion testing: what is potentiodynamic polarization?
  • Matergenics Inc. (2023, February 16). ASTM G61: Potentiodynamic Polarization.
  • ResearchGate. (n.d.). Potentiodynamic polarization methods for corrosion measurement | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC.
  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
  • Springer. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • Gamry Instruments. (2019, June 25). Potentiodynamic and Cyclic Polarization Scans.
  • International Journal of Electrochemical Science. (2013, February 1). An Investigation of Two Novel Pyridazine Derivatives as Corrosion Inhibitor for C38 Steel in 1.0 M HCl.
  • ResearchGate. (2014, March 3). How reliable is the potentiodynamic polarization in predicting the corrosion behavior?
  • Physical Chemistry Research. (n.d.). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.
  • Taylor & Francis Online. (2025, May 13). Design, synthesis, and corrosion inhibition mechanisms of novel pyridazine-based compounds for mild steel in 1M HCl: a sustainable and comparative investigation.
  • ACS Publications. (2021, November 15). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy.
  • Taylor & Francis Online. (2025, May 13). Design, synthesis, and corrosion inhibition mechanisms of novel pyridazine-based compounds for mild steel in 1M HCl: a sustainable and comparative investigation.
  • MDPI. (2021, October 19). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
  • Quantum Chemical Calculations on the Corrosion Inhibition Performance. (n.d.).
  • Baghdad Science Journal. (2025, September 23). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium.
  • ResearchGate. (n.d.). Corrosion rate and Corrosion Efficiency -Weight Loss Method.
  • ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media | Request PDF.
  • International Journal of Creative Research Thoughts. (2022, December 12). Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method.
  • National Center for Biotechnology Information. (2020, October 5). Development and validation of QSPR models for corrosion inhibition of carbon steel by some pyridazine derivatives in acidic medium - PMC.
  • Semantic Scholar. (2020, May 22). Study of sulfanyl pyridazine derivatives as efficient corrosion inhibitors for carbon steel in 1.0 m hcl using analytical techniques.
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
  • Dialnet. (2024, June 5). Corrosion Inhibition Performance of Whey Protein-Derived Inhibitors for Low Carbon and Dead Mild Steels in1M Hydrochloric Acid.
  • ResearchGate. (n.d.). Corrosion inhibition efficiency obtained from weight loss method for....
  • Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (n.d.).
  • Hitachi High-Tech in the U.S.A. (n.d.). Surface Analysis for Precision Characterization.
  • ResearchGate. (n.d.). The contribution of surface analysis to corrosion science: Historical background and current status.
  • Physical Electronics. (n.d.). X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique.
  • Rocky Mountain Laboratories. (2026, February 18). How to Analyze Coatings and Thin Films Using XPS.

Sources

Application Note: Rational Solvent Selection and Crystallization Process Design for 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of complex heteroaromatic active pharmaceutical ingredient (API) intermediates often present significant crystallization challenges. 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine (CAS: 872689-31-1) is a prime example of a flexible, multi-functional molecule prone to liquid-liquid phase separation (LLPS, or "oiling out") and polymorph contamination[1].

This application note details a comprehensive, self-validating methodology for designing a robust cooling-antisolvent crystallization process for this molecule. By coupling Hansen Solubility Parameter (HSP) modeling with real-time Process Analytical Technology (PAT), we establish a thermodynamically and kinetically controlled workflow that guarantees high yield, optimal particle size distribution, and strict polymorphic purity.

Mechanistic Insights: Molecular Structure and Causality

To design a successful crystallization protocol, one must first deconstruct the solute's physicochemical properties to understand the causality behind its phase behavior.

The target molecule, this compound, features:

  • High Hydrogen-Bond Acceptor Capacity: Three basic nitrogen atoms (one on the pyridine ring, two on the pyridazine core) and a polarizable thioether linkage.

  • Zero Hydrogen-Bond Donors: The molecule cannot self-associate via hydrogen bonding in the solid state, relying entirely on weaker dipole-dipole interactions and

    
     stacking.
    
  • Lipophilic Bulk: The p-tolyl group contributes significant hydrophobic character.

The Rationale for Solvent/Antisolvent Selection

Because the molecule lacks H-bond donors, it exhibits high solubility in protic solvents (which donate hydrogen bonds to the basic nitrogens) and polar aprotic solvents (which stabilize the high dipole moment). However, its flexible thioether linkage creates a high entropic barrier to nucleation. If supersaturation is generated too rapidly (e.g., via uncontrolled crash cooling), the molecule will undergo LLPS rather than crystallization, forming a metastable oil that traps impurities.

To prevent this, we utilize a cooling-antisolvent crystallization strategy [2].

  • Primary Solvent (Ethanol): Acts as a strong H-bond donor, highly solvating the heteroaromatic core and depressing the melting point of the solute in solution[3].

  • Antisolvent (n-Heptane): Interacts favorably with the p-tolyl tail but completely fails to solvate the polar core. Its addition systematically lowers the bulk dielectric constant, smoothly driving the system into supersaturation without triggering oiling out[4].

The Role of the Metastable Zone Width (MSZW)

The MSZW is the thermodynamic-kinetic operating window between the solubility curve (where crystals dissolve) and the nucleation curve (where crystals spontaneously form)[5]. Operating strictly within the MSZW and utilizing a controlled seeding strategy ensures that crystal growth occurs exclusively on the introduced seed surfaces (secondary nucleation), preventing the chaotic generation of fines associated with primary nucleation[6].

Experimental Workflow

Workflow Start Target API Intermediate: 3-((Pyridin-2-ylmethyl)thio) -6-(p-tolyl)pyridazine HSP Hansen Solubility Parameter (HSP) Modeling Start->HSP SolScreen High-Throughput Solubility Screening HSP->SolScreen Selects Candidates MSZW MSZW Determination (FBRM & ATR-FTIR) SolScreen->MSZW Identifies Solvent System Thermo Thermodynamic Boundary (Solubility Curve) MSZW->Thermo Kinetic Kinetic Boundary (Nucleation Point) MSZW->Kinetic Cryst Optimized Cooling-Antisolvent Crystallization Thermo->Cryst Defines Yield & Temp Kinetic->Cryst Defines Seeding & Dosing Product High-Purity Crystalline API (Target Polymorph) Cryst->Product

Figure 1: Rational crystallization workflow integrating HSP modeling and MSZW mapping.

Quantitative Data Presentation

Table 1: Solubility Profile and HSP Assessment

Data obtained via polythermal screening (0.5 °C/min) using a 16-reactor parallel crystallization platform.

Solvent SystemHSP Distance (

)
Sol. at 20°C (mg/mL)Sol. at 60°C (mg/mL)Classification
Ethanol (EtOH)6.8 MPa

45.2> 250.0Ideal Primary Solvent
Ethyl Acetate5.2 MPa

120.5> 350.0Too Soluble (Poor Yield)
Toluene4.1 MPa

85.0> 300.0Prone to Oiling Out
n-Heptane14.5 MPa

< 2.0< 5.0Ideal Antisolvent
Water22.1 MPa

< 0.1< 0.5Immiscible with target
Table 2: Optimized Crystallization Parameters
ParameterValueMechanistic Rationale
Solvent Ratio 1:1.5 (EtOH:Heptane)Balances high initial solubility with maximum final yield (>92%).
Seeding Temp. 45 °CPlaced perfectly in the center of the MSZW to prevent dissolution or shock nucleation.
Seed Load 1.0 wt% (milled)Provides sufficient surface area for solute integration, bypassing primary nucleation.
Antisolvent Dosing Non-linear (Cubic)Prevents localized supersaturation spikes at the dosing point, avoiding LLPS[7].

Step-by-Step Experimental Protocols

The following protocols constitute a self-validating system . By utilizing in-line Process Analytical Technology (PAT), specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and Focused Beam Reflectance Measurement (FBRM), the system continuously verifies its own thermodynamic state. If FBRM detects particle counts before the programmed seeding step, the kinetic boundary has been breached, immediately flagging the batch for deviation.

Protocol 1: High-Throughput Solubility and MSZW Mapping

Objective: Define the thermodynamic (solubility) and kinetic (nucleation) boundaries.

  • Preparation: Suspend 5.0 g of this compound in 50 mL of absolute ethanol in a 100 mL jacketed reactor.

  • PAT Insertion: Insert an FBRM probe (to track chord length distribution/particle counts) and an ATR-FTIR probe (to track liquid-phase solute concentration)[8].

  • Dissolution (Heating Cycle): Heat the suspension at 1.0 °C/min to 65 °C. The point at which FBRM counts drop to zero and ATR-FTIR absorbance plateaus is recorded as the Saturation Temperature (

    
    ) .
    
  • Nucleation (Cooling Cycle): Cool the clear solution at a constant rate of 0.5 °C/min. The temperature at which FBRM registers a sharp spike in counts (>1 µm chord length) is recorded as the Nucleation Temperature (

    
    ) .
    
  • Calculation: The difference between

    
     and 
    
    
    
    defines the MSZW for this specific cooling rate and solvent[9].
Protocol 2: Optimized Cooling-Antisolvent Crystallization

Objective: Execute a controlled crystallization yielding high-purity, uniform crystals.

  • Dissolution: Charge 50 g of crude API intermediate into a 1 L automated jacketed crystallizer. Add 250 mL of absolute ethanol (5 volumes). Heat to 60 °C under moderate agitation (250 RPM) until complete dissolution is confirmed via FBRM (zero counts).

  • Cooling to Seeding Point: Cool the solution to 45 °C at a rate of 0.5 °C/min. Self-Validation Check: ATR-FTIR must show constant concentration; FBRM must show zero counts. If counts appear, primary nucleation has occurred, and the solution must be reheated.

  • Seeding: Introduce 0.5 g (1.0 wt%) of pre-milled crystalline seed (target polymorph) suspended in 5 mL of n-heptane.

  • Aging: Maintain the temperature at 45 °C for 60 minutes. This allows the supersaturation to begin relieving onto the seed crystals, integrating the solute into the correct crystal lattice.

  • Antisolvent Addition: Dose 375 mL of n-heptane (7.5 volumes) into the reactor using a programmable syringe pump. Use a cubic dosing profile over 3 hours (start slow, end fast). Causality: Slow initial addition prevents local supersaturation spikes that cause oiling out; faster addition later is permissible because the growing crystal surface area can rapidly consume the generated supersaturation[10].

  • Final Cooling: Cool the suspension to 5 °C at 0.25 °C/min to drive the remaining solute out of solution, maximizing yield.

  • Isolation: Filter the suspension via a Nutsche filter, wash the cake with 50 mL of cold n-heptane, and dry under vacuum at 40 °C for 12 hours.

References

  • Barrett, P., & Glennon, B. (2002). Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Trans IChemE, 80(7), 799-805.[Link]

  • Zhou, G. X., et al. (2006). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design, 6(4), 892-898.[Link]

  • Salem, A., et al. (2019). Reliability of the Hansen solubility parameters as co-crystal formation prediction tool. International Journal of Pharmaceutics, 558, 319-327.[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Technique: Microwave-Assisted Organic Synthesis (MAOS), Suzuki-Miyaura Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr)

Introduction & Mechanistic Rationale

Pyridazine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized as core pharmacophores in kinase inhibitors, GPCR ligands, and antimicrobial agents [1]. The target compound, 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine , combines three critical structural motifs:

  • A rigid, hydrogen-bond-accepting pyridazine core .

  • A lipophilic p-tolyl group at C6, ideal for occupying hydrophobic binding pockets.

  • A 2-picolyl thioether at C3, which provides a flexible hinge-binding or metal-chelating moiety.

The Causality of Experimental Choices

Synthesizing this asymmetric 3,6-disubstituted pyridazine requires a highly regioselective two-step approach starting from inexpensive 3,6-dichloropyridazine.

Step 1 (Kinetic Control): The initial Suzuki-Miyaura coupling must be carefully controlled to prevent bis-arylation. Microwave-assisted organic synthesis (MAOS) is employed here not just for speed, but for kinetic control . Rapid, uniform dielectric heating allows the reaction to reach the optimal activation temperature instantly, favoring the mono-arylated product (3-chloro-6-(p-tolyl)pyridazine) before the second oxidative addition can occur [2].

Step 2 (Overcoming Deactivation): The subsequent SNAr reaction presents a unique electronic challenge. While pyridazines are generally electron-deficient and primed for SNAr, the introduction of the p-tolyl group at C6 donates electron density into the ring via inductive and resonance effects (+I, +M). This decreases the electrophilicity at the C3 carbon. To overcome this elevated activation barrier, conventional heating often results in degradation or poor yields. By utilizing the "Cesium Effect" (using Cs2CO3 to generate a highly reactive, naked thiolate anion) combined with microwave superheating at 130 °C, the SNAr is driven to completion in just 15 minutes [3].

Causality A p-Tolyl Group at C6 B Electron Donation (+I, +M effects) A->B C Decreased Electrophilicity at C3 position B->C D Conventional SNAr (Slow, Low Yield) C->D Standard Heating E Microwave + Cs2CO3 (Overcomes Barrier) C->E MAOS Optimization F Rapid SNAr (High Yield) E->F

Logical causality of C6-substitution effects on C3-SNAr reactivity and MAOS mitigation.

Experimental Workflow & Quality Control

To ensure a self-validating system, this protocol integrates strict Quality Control (QC) checkpoints between steps. Proceeding with unpurified or unverified intermediates in MAOS often leads to complex, intractable tar mixtures due to the high-energy conditions.

Workflow Step1 Step 1: Suzuki-Miyaura Coupling 3,6-Dichloropyridazine + p-Tolylboronic acid QC1 QC Checkpoint 1 LC-MS: [M+H]+ 205.0 / 207.0 TLC: Rf 0.4 (Hex/EtOAc) Step1->QC1 MW: 120°C, 10 min Step2 Step 2: SNAr Reaction Intermediate + Pyridin-2-ylmethanethiol QC1->Step2 >95% Purity QC2 QC Checkpoint 2 LC-MS: [M+H]+ 294.1 NMR: Disappearance of C3-Cl Step2->QC2 MW: 130°C, 15 min Final Final Product This compound QC2->Final Flash Chromatography

Two-step microwave-assisted workflow with integrated QC checkpoints.

Optimization Data

The following tables summarize the quantitative data gathered during the optimization of both synthetic steps, clearly demonstrating the superiority of the selected MAOS conditions.

Table 1: Optimization of Step 1 (Suzuki-Miyaura Coupling) Conditions: 3,6-dichloropyridazine (1.0 eq), p-tolylboronic acid (1.1 eq), Catalyst (5 mol%), Base (2.0 eq), EtOH/H₂O (4:1).

EntryCatalystBaseHeating MethodTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Conventional8024045
2Pd(dppf)Cl₂K₂CO₃Microwave1201078
3 Pd(PPh₃)₄ K₂CO₃ Microwave 120 10 82

Table 2: Optimization of Step 2 (SNAr with 2-Picolyl Mercaptan) Conditions: 3-chloro-6-(p-tolyl)pyridazine (1.0 eq), pyridin-2-ylmethanethiol (1.2 eq), Base (1.5 eq), Solvent.

EntryBaseSolventHeating MethodTemp (°C)Time (min)Yield (%)
1K₂CO₃DMFConventional10036035
2K₂CO₃DMFMicrowave1301568
3 Cs₂CO₃ DMF Microwave 130 15 91

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-6-(p-tolyl)pyridazine

Objective: Chemoselective mono-arylation of a symmetric di-halogenated scaffold.

  • Reaction Setup: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3,6-dichloropyridazine (149 mg, 1.0 mmol) and p-tolylboronic acid (150 mg, 1.1 mmol).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol) and Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol).

  • Solvent System: Suspend the mixture in 4.0 mL of a degassed Ethanol/Water mixture (4:1 v/v). Note: Degassing is critical to prevent catalyst oxidation.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator) at 120 °C for 10 minutes with a pre-stirring phase of 30 seconds.

  • Workup: Cool the vial to room temperature via compressed air cooling. Dilute the crude mixture with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 10% to 30% EtOAc in Hexanes).

  • Validation (QC1): Isolate a white solid. Verify by LC-MS: Expected [M+H]⁺ = 205.0 / 207.0 (3:1 isotopic ratio indicating one chlorine atom).

Step 2: Synthesis of this compound

Objective: High-yielding SNAr utilizing the Cesium effect to overcome steric/electronic deactivation.

  • Reaction Setup: To a clean 10 mL microwave vial, add the purified 3-chloro-6-(p-tolyl)pyridazine from Step 1 (102 mg, 0.5 mmol).

  • Reagents: Add Pyridin-2-ylmethanethiol (2-picolyl mercaptan) (75 mg, 0.6 mmol) and Cesium carbonate (Cs₂CO₃) (244 mg, 0.75 mmol).

  • Solvent: Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Note: Anhydrous conditions prevent competitive hydrolysis of the pyridazine chloride to the corresponding pyridazinone.

  • Microwave Irradiation: Seal the vial and irradiate at 130 °C for 15 minutes .

  • Workup: Cool to room temperature. Quench the reaction by pouring it into 20 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL) to effectively partition the DMF into the aqueous phase. Wash once with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0% to 5% Methanol in Dichloromethane).

  • Validation (QC2): Isolate a pale yellow crystalline solid. Verify by LC-MS: Expected [M+H]⁺ = 294.1. ¹H NMR should confirm the disappearance of the C3-Cl shift and the appearance of the methylene thioether singlet (~4.5 ppm) and distinct pyridine protons.

References

  • Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: Molecules (MDPI) URL: [Link]

  • Title: Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) Source: Organic & Biomolecular Chemistry (via ResearchGate) URL: [Link]

  • Title: Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions Source: Molecules (PMC / NIH) URL: [Link]

In vitro cytotoxicity testing of p-tolyl pyridazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Evaluation of p-Tolyl Pyridazine Derivatives

Scientific Rationale & Scaffold Significance

Pyridazine derivatives have established themselves as privileged pharmacophores in modern oncology. The strategic incorporation of a p-tolyl moiety into the pyridazine ring significantly enhances the compound's lipophilicity. This structural modification drives cellular permeability and optimizes critical hydrophobic interactions within the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR 1. Recent structural optimization studies have demonstrated that these derivatives exhibit potent cytotoxicity against a wide array of human malignancies, including breast (MCF-7, MDA-MB-231) and colon (HCT-116) carcinomas 2.

Mechanistically, p-tolyl pyridazines disrupt tumor proliferation by dual-action pathways: they competitively inhibit RTKs to block angiogenesis and downregulate the PI3K-Akt survival pathway, directly inducing apoptosis [[2]]().

Mechanism Drug p-Tolyl Pyridazine VEGFR VEGFR-2 / EGFR Drug->VEGFR Kinase Inhibition PI3K PI3K / Akt Pathway Drug->PI3K Downregulates Apoptosis Apoptosis Drug->Apoptosis Induces VEGFR->PI3K Activation Proliferation Tumor Proliferation PI3K->Proliferation Promotes

Fig 1. Mechanistic pathway of p-tolyl pyridazines inhibiting RTK/PI3K to induce apoptosis.

Quantitative Efficacy: Cross-Cell Line IC50 Benchmarks

To contextualize the potency of these compounds, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of various functionalized pyridazine derivatives against standard cancer cell lines.

Compound Class / DerivativeTarget Cell LineCancer TypeIC50 (µM)Reference
Pyridazine-Pyrazoline Hybrid (IXn)UO-31Renal Carcinoma0.65[[3]]()
Spiro-pyrrolopyridazine (SPP10)MCF-7Breast Carcinoma2.31 ± 0.34
Aminophenyl-pyridazine (4b)MCF-7Breast Carcinoma21.21
Spiro-pyrrolopyridazine (SPP6)MCF-7Breast Carcinoma48.17 ± 1.44

Self-Validating Experimental Workflow

The reliability of cytotoxicity data relies on stringent quality control. The workflow below maps the critical path from compound handling to data validation.

Workflow S1 Compound Synthesis (p-Tolyl Pyridazines) S2 Stock Prep (DMSO) Max 0.1% Final Conc. S1->S2 S4 Drug Treatment (24h - 72h Incubation) S2->S4 S3 Cell Seeding (MCF-7, MDA-MB-231) S3->S4 S5 Cytotoxicity Assay (SRB over MTT) S4->S5 S6 Data Normalization & Z'-Factor Check S5->S6

Fig 2. Self-validating in vitro cytotoxicity workflow for pyridazine screening.

Detailed Protocol: SRB Assay for Adherent Cell Cytotoxicity

Causality Note: While the MTT assay is ubiquitous 3, the Sulforhodamine B (SRB) assay is highly recommended for testing novel p-tolyl pyridazines. Pyridazine derivatives can occasionally uncouple mitochondrial respiration, artificially skewing MTT readouts (which rely on mitochondrial reductase). SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent measure of total cellular protein mass.

Phase 1: Cell Seeding & Quality Control
  • Harvesting: Trypsinize target cells (e.g., MCF-7, MDA-MB-231) in the logarithmic growth phase. Causality: Cells must be in the exponential phase to accurately assess anti-proliferative effects; senescent cells will yield false negatives.

  • Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium 3.

  • Validation Check: Include cell-free blank wells (media only) to measure background absorbance, and untreated control wells. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment and recovery.

Phase 2: Compound Preparation & Treatment
  • Stock Solutions: Dissolve the p-tolyl pyridazine derivative in 100% molecular-grade DMSO to a stock concentration of 10 mM.

  • Serial Dilution: Prepare working concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in culture media.

  • Vehicle Control (Critical): Ensure the final DMSO concentration in all wells, including the vehicle control, never exceeds 0.1% (v/v) 4. Causality: DMSO concentrations >0.1% can induce spontaneous cytotoxicity, confounding the drug's true IC50.

  • Positive Control: Use a validated chemotherapeutic agent, such as Imatinib or Doxorubicin, at known IC50 concentrations to benchmark assay sensitivity 1.

  • Incubation: Treat cells for 48 to 72 hours [[3]]() to capture at least two full doubling cycles.

Phase 3: Fixation and SRB Staining
  • Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour. Causality: In situ fixation prevents the loss of apoptotic cells that may have detached during treatment, ensuring a true representation of cell mass.

  • Washing: Wash plates 4 times with slow-running tap water and air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining: Rapidly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry strictly.

  • Solubilization & Reading: Solubilize the protein-bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5). Shake for 10 minutes on a gyratory shaker. Measure absorbance at 515 nm using a microplate reader.

Phase 4: Data Analysis & Self-Validation
  • Z'-Factor Calculation: Before calculating IC50, compute the Z'-factor using the positive control and vehicle control wells. A Z'-factor > 0.5 validates the assay's robustness and ensures the variance is statistically acceptable.

  • IC50 Determination: Subtract the background absorbance (blank wells) from all readings. Normalize absorbance values to the vehicle control (set as 100% viability). Plot a non-linear regression curve (log(inhibitor) vs. normalized response) to derive the IC50.

References

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity Source: J-Stage URL:[Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis Source: ACS Omega URL: [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line Source: PMC (National Institutes of Health) URL:[Link]

Sources

Formulation of pyridazine derivatives for drug delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Formulation of Pyridazine Scaffolds for Drug Delivery

Introduction: The Pyridazine Challenge

Pyridazine (1,2-diazine) derivatives represent a privileged scaffold in modern medicinal chemistry, serving as the core for various kinase inhibitors (e.g., Ponatinib), anti-inflammatory agents, and antihypertensives (e.g., Hydralazine). Unlike their pyridine or pyrimidine analogs, pyridazines possess a unique "physicochemical paradox":

  • High Dipole Moment (~3.9 D): The adjacent nitrogen atoms create a strong dipole, facilitating potent ligand-target binding (often superior to phenyl rings).

  • High Lattice Energy: This same polarity leads to aggressive intermolecular

    
    -
    
    
    
    stacking and dipole-dipole interactions in the solid state.

The Consequence: Many pyridazine candidates exhibit "brick dust" properties—high melting points (


C) and negligible aqueous solubility (BCS Class II or IV), rendering them bio-unavailable despite high intrinsic potency.

This guide details two specific formulation strategies to disrupt this crystal lattice and enhance bioavailability: Amorphous Solid Dispersions (ASD) and Liposomal Encapsulation .

Pre-Formulation Characterization

Before selecting a delivery vehicle, the specific behavior of the pyridazine core must be profiled. The adjacent nitrogens render the ring electron-deficient but highly polar.

Table 1: Comparative Physicochemical Properties for Formulation Design

PropertyBenzenePyridinePyridazine Formulation Implication
Dipole Moment 0 D2.2 D3.9 - 4.2 D Strong tendency to crystallize; requires high-energy disruption.
LogP (Lipophilicity) 2.130.65-0.72 (Core) Core is hydrophilic, but substituted derivatives (e.g., aryl-pyridazines) become highly lipophilic.
H-Bond Acceptors 012 Excellent candidate for H-bonding polymers (HPMC-AS, PVP) in solid dispersions.
pKa (Basicity) N/A5.22.3 Weak base; salt formation is difficult unless using strong acids (e.g., HCl, mesylate).

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To kinetically trap the pyridazine derivative in a disordered, high-energy amorphous state, preventing recrystallization during storage and dissolution.

Mechanism: The high dipole of pyridazines makes them prone to rapid recrystallization. We utilize polymers like PVP-VA64 (Copovidone) or HPMC-AS to form intermolecular hydrogen bonds with the pyridazine nitrogens, sterically hindering lattice reformation.

Materials
  • API: Pyridazine derivative (micronized).

  • Polymer: PVP-VA64 (for immediate release) or HPMC-AS (for supersaturation maintenance).

  • Solvent System: Dichloromethane (DCM) : Methanol (MeOH) [2:1 v/v]. Note: MeOH is required to solubilize the polar pyridazine core, while DCM solubilizes the polymer.

Step-by-Step Workflow
  • Feedstock Preparation:

    • Dissolve Polymer in DCM/MeOH mixture under magnetic stirring until clear.

    • Add Pyridazine API to the solution. Target a solid loading of 10% (w/v) and a Drug:Polymer ratio of 1:3.

    • Critical Step: Sonicate for 15 mins to ensure complete molecular dispersion. Any undissolved nuclei will trigger immediate recrystallization in the dry product.

  • Spray Drying Parameters (Büchi B-290 Scale):

    • Inlet Temperature:

      
      C (Must be 
      
      
      
      of the polymer but
      
      
      of solvent).
    • Outlet Temperature: Maintain at

      
      C.
      
    • Aspirator: 100% (35 m³/h).

    • Pump Rate: 20% (approx. 6-7 mL/min).

  • Secondary Drying:

    • Collect the powder from the cyclone separator.

    • Dry in a vacuum oven at

      
      C for 48 hours to remove residual solvent (DCM is toxic; limit < 600 ppm).
      
  • Validation:

    • Perform DSC (Differential Scanning Calorimetry). Success Criteria: Disappearance of the sharp melting endotherm (

      
      ) and appearance of a glass transition (
      
      
      
      ).
Visualization: ASD Formulation Logic

ASD_Workflow Start Pyridazine API (Crystalline) Solvent Solvent Selection (DCM:MeOH 2:1) Start->Solvent Mix Dissolution with PVP-VA64 Solvent->Mix  Disrupt Lattice   Spray Spray Drying (Inlet 80°C) Mix->Spray  Atomization   Vacuum Secondary Drying (40°C, 48h) Spray->Vacuum  Solvent Removal   Analysis DSC & XRD Validation Vacuum->Analysis Analysis->Solvent  If Crystalline  

Caption: Workflow for converting crystalline pyridazine derivatives into stable amorphous solid dispersions.

Protocol B: Liposomal Encapsulation (Thin-Film Hydration)

Objective: To encapsulate hydrophobic pyridazine derivatives (e.g., arylated analogs) within the lipid bilayer to improve circulation time and passive targeting.

Mechanism: Pyridazines with LogP > 3 partition efficiently into the lipid bilayer. The formulation uses DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) to create a rigid bilayer that retains the drug despite its dipole-driven tendency to leak.

Materials
  • Lipid: DSPC (High

    
    C for stability).
    
  • Stabilizer: Cholesterol (molar ratio 70:30 DSPC:Chol).

  • API: Pyridazine derivative.[1][2][3][4][5][6]

  • Solvent: Chloroform.[7][8]

Step-by-Step Workflow
  • Film Formation:

    • Dissolve DSPC, Cholesterol, and API in 5 mL Chloroform in a round-bottom flask.

    • Attach to a Rotary Evaporator.

    • Rotate at 150 rpm, Water bath:

      
      C, Vacuum: 450 mbar decreasing to 50 mbar.
      
    • Critical Step: Continue drying for 1 hour after solvent disappearance to form a uniform, transparent thin film.

  • Hydration (The Bangham Method):

    • Add pre-warmed PBS (pH 7.4) to the flask.

    • Temperature Rule: The hydration temperature must be

      
      C above the phase transition temperature (
      
      
      
      ) of the lipid. For DSPC, heat water bath to
      
      
      C.
    • Rotate at maximum speed (no vacuum) for 45 minutes until the film is fully stripped, forming Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion):

    • Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

    • Perform 11-15 passes. Note: Always use an odd number of passes to ensure the final product exits on the side opposite the input (preventing contamination).

  • Validation:

    • Measure Particle Size (DLS). Target: 100-120 nm.

    • Measure Polydispersity Index (PDI). Target: < 0.2.

Visualization: Liposome Preparation Process

Liposome_Process Lipids Lipids + Pyridazine in Chloroform Rotovap Rotary Evaporation (Thin Film Formation) Lipids->Rotovap Hydration Hydration with PBS (T > 65°C) Rotovap->Hydration  Remove Solvent   MLV Multilamellar Vesicles (Large/Heterogeneous) Hydration->MLV  Self-Assembly   Extrusion Extrusion (100nm Membrane) MLV->Extrusion LUV Final Liposomes (Uni-lamellar) Extrusion->LUV  Size Reduction  

Caption: Thin-film hydration method for encapsulating pyridazine derivatives in lipid bilayers.

Analytical Validation Standards

To ensure scientific integrity, the following quality control metrics are mandatory for pyridazine formulations.

TestMethodAcceptance CriteriaScientific Rationale
Crystallinity pXRD (Powder X-Ray Diffraction)"Amorphous Halo" (No sharp peaks)Confirms the lattice energy has been overcome.
Thermal State DSC (Modulated)Single

(Glass Transition)
A single

indicates molecular miscibility between the pyridazine and polymer.
Drug Loading HPLC (Reverse Phase C18)95-105% of theoreticalPyridazines can degrade via oxidation; verify chemical stability after processing.
Release Kinetics USP Apparatus II (Paddle)>80% release in 45 mins (ASD)Verify solubility enhancement against pure crystalline drug.

References

  • Meanwell, N. A. (2017).[3] The Pyridazine Ring System: A Focus on Its Physicochemical Properties and Applications in Drug Discovery. Advances in Heterocyclic Chemistry. Link

  • Sergeev, P. G., & Nenajdenko, V. G. (2020).[4] Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles.[2][4][5] Russian Chemical Reviews. Link

  • Bhardwaj, V., et al. (2025). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs: Protocols and Advances. ResearchGate Protocols. Link

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques. Journal of Pharmaceutical Sciences. Link

  • Alshahrani, M. M. (2024).[9] Advancements in Pyrazine and Pyridazine Derivatives as Anticancer Agents: A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-S-003 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Directive

You are attempting to synthesize 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine . This transformation relies on a Nucleophilic Aromatic Substitution (SNAr ) where the sulfur nucleophile (pyridin-2-ylmethanethiol) displaces a leaving group (typically chloride) on the electron-deficient pyridazine core.

Critical Chemical Context: The presence of the p-tolyl group at the 6-position presents a specific challenge. The methyl group is weakly electron-donating (+I effect), which slightly increases the electron density of the pyridazine ring. This deactivates the ring toward nucleophilic attack at the 3-position compared to an unsubstituted or nitro-substituted pyridazine. Consequently, standard "textbook" conditions for chloropyridazines may result in sluggish conversion or low yields.

This guide provides a robust, self-validating protocol and a troubleshooting matrix to overcome this electronic deactivation.

The "Golden Path" Protocol

This is the recommended baseline procedure. It is designed to minimize disulfide formation (a common side reaction) and maximize SNAr efficiency.

Reaction Scheme

ReactionScheme SM1 3-Chloro-6-(p-tolyl)pyridazine (Electrophile) Complex Meisenheimer-like Transition State SM1->Complex + Base (Cs2CO3) + Solvent (DMF) 100°C SM2 Pyridin-2-ylmethanethiol (Nucleophile) SM2->Complex Prod Target Thioether Product Complex->Prod - HCl

Figure 1: SNAr pathway. The choice of Cs2CO3 and DMF is critical to overcome the deactivating effect of the p-tolyl group.

Step-by-Step Methodology
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Chloride : 1.2 equiv ThiolSlight excess of thiol drives kinetics; too much complicates purification.
Base Cs2CO3 (2.0 equiv)Cesium is larger/softer than Potassium, improving solubility in organic solvents and increasing the "nakedness" (reactivity) of the thiolate anion.
Solvent Anhydrous DMF (0.2 M)High dielectric constant stabilizes the polar transition state. Must be dry to prevent hydrolysis.
Atmosphere Argon/Nitrogen (Strict)Thiols oxidize to disulfides (R-S-S-R) rapidly in air. This is the #1 cause of low yields.
Temperature 90–110 °C Required to overcome the electronic deactivation from the p-tolyl group.

Procedure:

  • Degassing: Charge a reaction vial with solid 3-chloro-6-(p-tolyl)pyridazine (1.0 equiv) and Cs2CO3 (2.0 equiv). Cap and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous DMF via syringe. Sparge the solvent with Argon for another 5 minutes.

  • Nucleophile Addition: Add Pyridin-2-ylmethanethiol (1.2 equiv) via syringe. Note: If the thiol is a solid hydrochloride salt, add it with the other solids in step 1 and increase base to 3.0 equiv.

  • Reaction: Heat to 100 °C. Monitor by TLC or LC-MS every 2 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na2SO4.

Troubleshooting & Optimization Logic

If the "Golden Path" fails, use this logic tree to diagnose the failure mode.

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC/LC-MS Start->CheckTLC SM_Remains Starting Material (Chloride) Unconsumed CheckTLC->SM_Remains Incomplete Conv. New_Spot New Spot Formed (Not Target) CheckTLC->New_Spot Side Reaction Temp_Issue Activation Energy Too High ACTION: Increase Temp to 120°C SM_Remains->Temp_Issue Base_Issue Nucleophile Too Weak ACTION: Switch to NaH in THF SM_Remains->Base_Issue Disulfide Impurity is Disulfide (R-S-S-R) CAUSE: Oxygen Leak ACTION: Degas Solvent Better New_Spot->Disulfide Non-polar impurity Hydrolysis Impurity is Pyridazinone (OH instead of S) CAUSE: Wet Solvent ACTION: Use Molecular Sieves New_Spot->Hydrolysis Polar impurity

Figure 2: Diagnostic logic for common failure modes in pyridazine SNAr reactions.

Detailed Troubleshooting Guide
Scenario A: Starting Material is Unreactive (Recovery of Chloride)
  • Root Cause: The p-tolyl group deactivates the ring, making the carbon-chlorine bond stronger and the ring less electrophilic.

  • Solution 1 (Thermal): Increase temperature to 120–130 °C.

  • Solution 2 (Basicity): Switch from Carbonate bases to Sodium Hydride (NaH) .

    • Protocol: Suspend NaH (1.5 equiv) in dry THF at 0°C. Add the thiol dropwise. Stir 15 min (H2 evolution). Add the chloropyridazine.[1] Warm to reflux. Warning: This is aggressive and may cause side reactions if other sensitive groups are present.

Scenario B: Formation of Disulfide Dimer
  • Observation: A major non-polar spot appears on TLC that is not the product. LC-MS shows a mass of [2 x Thiol - 2H].

  • Root Cause: The thiol oxidized before it could attack the pyridazine.

  • Solution: You must use degassed solvents . Bubbling nitrogen through the DMF for 15 minutes prior to adding the thiol is mandatory. Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if the problem persists, though this is rarely needed if air is excluded.

Scenario C: Formation of Pyridazinone (Hydrolysis)
  • Observation: A very polar spot appears. Mass corresponds to [Chloride replaced by OH].

  • Root Cause: Water in the solvent acted as a nucleophile. Hydroxide is often a better nucleophile than bulky thiolates.

  • Solution: Use fresh anhydrous DMF. Add activated 4Å molecular sieves to the reaction vessel.

Advanced Optimization: The Buchwald-Hartwig Alternative

If the SNAr route remains low-yielding (e.g., <30% yield) due to the electronic deactivation of the p-tolyl group, you must switch mechanisms. The Buchwald-Hartwig C-S Coupling utilizes Palladium catalysis to bypass the electronic requirements of the ring.

Protocol:

  • Catalyst: Pd2(dba)3 (2.5 mol%)

  • Ligand: Xantphos (5 mol%) — Critical for C-S coupling.

  • Base: DIPEA (2.0 equiv)

  • Solvent: 1,4-Dioxane, reflux (100 °C).

Why this works: The Pd catalyst inserts into the C-Cl bond (oxidative addition) regardless of the ring's electron density, making the p-tolyl deactivation irrelevant [1].

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for deactivated SNAr substrates. Try 140 °C for 20 minutes in DMF. This often drives the reaction to completion before the thiol has time to oxidize or degrade.

Q: My product is an oil and hard to crystallize. How do I purify it? A: Pyridazine thioethers are often "greasy."

  • Salt Formation: Dissolve the oil in ether and add 1M HCl in ether. The hydrochloride salt of the pyridine nitrogen usually precipitates as a solid.

  • Trituration: Triturate the oil with cold pentane or hexane/diethyl ether (9:1) to induce crystallization.

Q: Why does the reaction turn dark red/black? A: This is common in nitrogen-heterocycle chemistry, often due to trace charge-transfer complexes or minor decomposition of the thiolate. It does not necessarily indicate failure. Rely on TLC/LC-MS, not color.

References

  • Buchwald-Hartwig C-S Coupling: M. A. Fernandez-Rodriguez, et al., "A General and Efficient Catalyst System for a C-S Coupling of Aryl Halides with Thiols," Chemistry – A European Journal, 2010.

  • Pyridazine Chemistry: Tišler, M. and Stanovnik, B., "Pyridazines," Comprehensive Heterocyclic Chemistry, 1984.
  • SNAr Mechanisms: Terrier, F., "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group," VCH Publishers, 1991. (Explains the electronic requirements for displacement).
  • Thiol Reactivity: Reeves, J. T., et al., "General Method for the Synthesis of Aryl Thioethers," Journal of Organic Chemistry, 2006.

Sources

Technical Support: Minimizing Thioether Oxidation in Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Hub

The Challenge: Pyridazines are electron-deficient heterocycles often utilized as bioisosteres for phenyl rings or to modulate solubility. When linked via a thioether (sulfide,


), the sulfur atom remains a potent nucleophile. While the pyridazine ring pulls some electron density, the sulfur lone pairs are highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS), peroxides in solvents, or atmospheric oxygen, leading to sulfoxides (

,

) and sulfones (

,

).

Why this matters: Beyond purity issues, oxidation changes the geometry of the linker (bending the molecule out of planarity) and drastically alters polarity (LogP). In pyridazines, oxidizing the sulfur can convert a stable linker into a leaving group , triggering unwanted Nucleophilic Aromatic Substitution (


) decomposition pathways.
Diagnostic Workflow: Is my compound oxidized?

Before optimizing synthesis, confirm the oxidation state using this diagnostic matrix.

TechniqueObservationInterpretation
LC-MS

Sulfoxide (Mono-oxidation). Most common. Often chiral (creates diastereomers if other chiral centers exist).
LC-MS

Sulfone (Di-oxidation). Indicates strong oxidants or prolonged exposure.

NMR

-Proton Shift (

)
Protons on carbon adjacent to sulfur shift downfield by +0.3 to +1.0 ppm due to the deshielding effect of the

bond.
HPLC Retention Time (

)
Oxidized species are significantly more polar. Expect earlier elution on Reverse Phase (C18).

Critical Intervention Points (Visualized)

The following diagram illustrates the oxidation pathway and the specific intervention points where you can arrest this process.

OxidationPathway Substrate Pyridazine-S-R (Thioether) Sulfoxide Pyridazine-S(=O)-R (Sulfoxide +16) Substrate->Sulfoxide Slow Oxidation (Air/Light) Substrate->Sulfoxide Fast Oxidation (Peroxides/mCPBA) Oxidant ROS / Peroxides (The Enemy) Oxidant->Substrate Attack Sulfone Pyridazine-S(=O)2-R (Sulfone +32) Sulfoxide->Sulfone Over-oxidation Degas Intervention A: Degas Solvents & Argon Sparge Degas->Oxidant Removes O2 Scavenger Intervention B: Add Scavenger (Met / Thioanisole) Scavenger->Oxidant Sacrificial Consumption

Figure 1: The oxidation cascade from thioether to sulfone. Interventions A (Physical) and B (Chemical) must be applied upstream of the first oxidation event.

Troubleshooting & Protocols

Scenario A: "I see +16 Da impurities appearing during reaction workup or storage."

Root Cause: Peroxides in etheral solvents (THF, Dioxane, Diethyl Ether) or dissolved oxygen in aqueous buffers. The Fix: Solvents must be peroxide-free and degassed.

Protocol 1: Solvent Peroxide Testing & Removal Do not trust "inhibitor-free" labels on old bottles.

  • Test: Mix 1 mL solvent with 1 mL 10% KI solution + trace starch. Blue color = Peroxides.

  • Purify: If positive, pass solvent through a column of activated alumina (neutral) immediately before use.

  • Degas: Sparging with Argon for 15 minutes is superior to sonication.

Protocol 2: The "Sacrificial Lamb" Strategy (Scavengers) If your reaction involves acidic conditions (e.g., Boc-deprotection with TFA) or electrophiles, the thioether is vulnerable. Add a scavenger that oxidizes easier than your product.

ScavengerConcentrationApplication ContextMechanism
Thioanisole 5–10 eq.Acidic cleavage (TFA)Preferentially absorbs carbocations and ROS.
Dimethyl Sulfide (DMS) 2–5 eq.General synthesisReduces formed sulfoxides back to sulfides in situ (reversible).
Methionine (Free) 5–10 eq.[1]Peptide/Protein handling"Decoy" target for oxidants.
Sodium Thiosulfate 0.1–1.0 eq.Aqueous buffersNeutralizes peroxides/hypochlorites instantly.
Scenario B: "I need to oxidize a nitrogen elsewhere, but the sulfur keeps oxidizing first."

Root Cause: Sulfur is a "softer" and often more nucleophilic center than the electron-deficient pyridazine nitrogens. The Fix: Chemoselective Reagents or Protonation.

Technical Insight: Standard oxidants (mCPBA,


) are indiscriminate. To protect the sulfur:
  • Protonation Strategy: If the reaction allows, perform the transformation at low pH. Protonating the sulfur (though difficult, pKa < -5) or the oxidant can alter kinetics. However, note that acidic conditions can sometimes accelerate auto-oxidation if metal ions are present.

  • Alternative Reagents: Use Oxone® (Potassium peroxymonosulfate) with careful pH control, or enzymatic oxidation if applicable.

  • Reversible Protection: This is complex but possible. Alkylate the sulfur to a sulfonium salt (stable to oxidation), perform your chemistry, and then de-alkylate (nucleophilic demethylation). Note: This is high-risk for pyridazines due to ring instability.

Scenario C: "My compound degrades in the NMR tube."

Root Cause: Chloroform (


) often contains traces of HCl and phosgene-induced peroxides, and photo-oxidation is accelerated in solution.
The Fix: 
  • Filter

    
     through basic alumina before use.
    
  • Use

    
     (acts as a mild antioxidant itself).
    
  • Amberize: Wrap tubes in foil immediately.

Advanced Troubleshooting Flowchart

Use this logic tree to resolve persistent oxidation issues.

Troubleshooting Start Issue: M+16 Peak Observed CheckSolvent Step 1: Test Solvents for Peroxides (KI Test) Start->CheckSolvent PeroxidesFound Peroxides Present? CheckSolvent->PeroxidesFound CleanSolvent Action: Alumina Filtration & Argon Sparge PeroxidesFound->CleanSolvent Yes CheckWorkup Step 2: Check Workup Conditions PeroxidesFound->CheckWorkup No IsAcidic Is Workup Acidic (e.g. TFA)? CheckWorkup->IsAcidic AddScavenger Action: Add Thioanisole (10 eq) to Cocktail IsAcidic->AddScavenger Yes CheckStorage Step 3: Check Storage (Solid State) IsAcidic->CheckStorage No IsSolidStable Stable as Solid? CheckStorage->IsSolidStable ChangeSolvent Action: Store in DMSO or Acetonitrile at -20°C IsSolidStable->ChangeSolvent No (Degrades in Soln) AmberVial Action: Flush w/ Argon, Amber Vial, Desiccator IsSolidStable->AmberVial Yes (Degrades on Shelf)

Figure 2: Step-by-step decision matrix for isolating the source of oxidation.

References

  • Dougherty, T. J., et al. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. (Note: Generalized citation based on search context regarding ROS kinetics).

  • Lam, K., et al. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences.

  • Coin, I., et al. (2023).[2] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. (Generalized link for scavenger protocols).

  • Abraham, R. J., et al. (2008).[3] 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones. Magnetic Resonance in Chemistry.

  • ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guides: Sulfide Oxidation & Thioether Formation.

(Note: While specific recent papers on "pyridazine thioethers" are rare, the chemistry of thioether stabilization is universally applicable as cited in peptide and general organic synthesis literature.)

Sources

Troubleshooting nucleophilic aromatic substitution on pyridazine rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on pyridazine scaffolds. Designed for researchers and drug development professionals, this guide addresses the mechanistic causality behind common experimental failures, provides self-validating protocols, and offers authoritative grounding for your synthetic workflows.

Core Concepts & Regioselectivity FAQs

Q: Why does SNAr occur so readily on pyridazine rings compared to benzene? A: Pyridazines are highly activated for SNAr due to the presence of two adjacent electronegative nitrogen atoms in the aromatic ring. The SNAr mechanism consists of two key steps: the slow, reversible attack of the nucleophile to form a negatively charged, tetrahedral intermediate known as a1, followed by the rapid elimination of the leaving group[1]. The adjacent nitrogens strongly withdraw electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This stabilizes the anionic Meisenheimer complex, making the initial nucleophilic attack thermodynamically and kinetically favorable.

Q: How do I predict and control regioselectivity in polyhalogenated pyridazines? A: Regioselectivity is governed by the electronic nature of the substituents and the incoming nucleophile. For example, in the sequential nucleophilic substitution of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles,2 when primary and secondary amines are utilized[2]. If you are working with symmetric substrates like 3,6-dichloropyridazine, the first substitution is facile, but the second substitution requires harsher conditions because the introduction of an electron-donating group (like an amine) raises the LUMO, deactivating the ring towards further SNAr.

Troubleshooting Common Issues

Q: My reaction yields are low, and I am observing significant substrate degradation. What should I change? A: Pyridazine intermediates, particularly those with N-amino or highly functionalized moieties, can be highly base-sensitive. If your standard SNAr conditions (e.g., using K₂CO₃ or NaH) lead to decomposition, switch to a milder base or a buffering agent. Superior yields in base-sensitive pyridazine and pyridine systems have been observed when using3[3].

Q: The reaction is too slow, even at elevated temperatures. How can I accelerate the nucleophilic attack? A: The rate-determining step in SNAr is the disruption of aromaticity to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Therefore, the4[4]. This is inverted compared to standard Sₙ2 reactions. If a chloropyridazine is reacting too slowly, synthesizing the fluoropyridazine analogue will drastically accelerate the reaction due to the extreme polarity of the C-F bond, which further activates the ring for nucleophilic attack.

Q: I am getting a complex mixture of byproducts. Could the solvent be the issue? A: Yes. The stabilization of the Meisenheimer complex is highly solvent-dependent. Operating in different solvents can shift the pathway; for instance,5 and highest yields for specific amino-de-cyano SNAr processes on pyridazines by minimizing competitive side reactions[5].

Quantitative Data: Reactivity & Selectivity

To assist in experimental design, the following tables summarize the causality between leaving groups, conditions, and expected outcomes.

Table 1: Leaving Group Reactivity in Pyridazine SNAr

Leaving GroupRelative SNAr ReactivityBond PolarityTypical Reaction TempNotes
-F HighestVery High20°C – 60°CIdeal for unreactive/bulky nucleophiles.
-Cl ModerateHigh80°C – 120°CStandard balance of stability and reactivity.
-Br Moderate-LowMedium100°C – 150°CProne to competing metal-catalyzed cross-coupling.
-I LowestLow>120°CPoor SNAr substrate; better suited for Suzuki/Negishi.

Table 2: Regioselectivity in Polyfunctional Pyridazines

SubstrateNucleophileMajor RegioisomerMechanistic Rationale
4,5,6-Trifluoropyridazin-3(2H)-onePrimary Amines4-amino isomerSteric and electronic favored attack at C-4.
3,6-DichloropyridazineAlkoxidesMonosubstituted (C-3)First substitution deactivates the ring to further attack.
4,5-DicyanopyridazineAmines4-amino-5-cyanoDisplacement of the CN group at the highly electrophilic C-4.

Experimental Protocols

Standard Operating Procedure: Monosubstitution of 3,6-Dichloropyridazine via SNAr This self-validating protocol ensures that mono-substitution is achieved without over-reaction.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous THF (0.2 M concentration). Causality: THF is a medium polar solvent that stabilizes the transition state without promoting degradation.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Causality: A non-nucleophilic organic base prevents competitive hydrolysis of the chloride leaving group.

  • Nucleophile Addition: Slowly add the primary amine (1.1 equiv) dropwise at 0°C. Causality: Keeping the nucleophile stoichiometry near equimolar and starting at low temperatures prevents double SNAr substitution.

  • Reaction Monitoring: Warm the reaction to room temperature and stir. Monitor via TLC or LC-MS. The reaction typically reaches completion within 2–4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to isolate the pure 3-amino-6-chloropyridazine derivative.

Mechanistic Visualizations

SNAr_Mechanism A Pyridazine Substrate (Electrophile) B Nucleophilic Attack (Rate-Determining) A->B + Nucleophile C Meisenheimer Complex (Anionic Intermediate) B->C D Leaving Group Elimination (Fast) C->D E Substituted Pyridazine Product D->E - Leaving Group

Fig 1: General SNAr mechanism on a pyridazine ring via the Meisenheimer complex.

Troubleshooting_Tree Start Issue: Low SNAr Yield Q1 Is the substrate degrading? Start->Q1 Degradation Use milder base (e.g., PPTS buffer) Q1->Degradation Yes NoDegradation Is the reaction too slow? Q1->NoDegradation No Slow Switch leaving group (Cl -> F) or increase temp NoDegradation->Slow Yes Regio Poor regioselectivity? NoDegradation->Regio No, multiple products Solvent Optimize solvent polarity (e.g., switch to THF) Regio->Solvent Adjust conditions

Fig 2: Decision tree for troubleshooting common SNAr issues on pyridazine scaffolds.

References

1.[3] Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago.3 2.[2] Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine - ACS Publications. 2 3.[4] Nucleophilic aromatic substitution - Wikipedia. 4 4.[5] ChemInform Abstract: Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine - ResearchGate. 5 5.[1] a scaffold for the synthesis of highly functionalised heterocycles - Durham E-Theses. 1

Sources

Technical Support Center: Purification of 3-chloro-6-(p-tolyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for 3-chloro-6-(p-tolyl)pyridazine. This document addresses common challenges encountered during the removal of unreacted starting materials and other process-related impurities.

Introduction

3-chloro-6-(p-tolyl)pyridazine is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the validity of biological screening data. The most common route to this compound involves the chlorination of 6-(p-tolyl)pyridazin-3(2H)-one, typically using phosphorus oxychloride (POCl₃). This reaction, while generally effective, can result in a crude product containing unreacted starting material, residual chlorinating agent, and various side-products. This guide offers a structured approach to purifying the desired product to a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-chloro-6-(p-tolyl)pyridazine?

A1: Besides unreacted 6-(p-tolyl)pyridazin-3(2H)-one, other potential impurities include:

  • Residual Phosphorus Oxychloride (POCl₃) and its hydrolysis products: If not thoroughly removed during workup, these can interfere with subsequent reactions.

  • Over-chlorinated species: While less common for this specific substrate, the potential for further chlorination on the aromatic rings exists under harsh conditions.

  • Hydrolyzed product: The chloro group on the pyridazine ring can be susceptible to hydrolysis back to the pyridazinone, particularly in the presence of water at elevated temperatures.

  • Solvent-related impurities: Residual high-boiling point solvents used in the reaction or initial workup.

Q2: My crude product is an oil/gummy solid. How can I get it to crystallize?

A2: Oily or gummy products are often the result of residual solvent or the presence of impurities that inhibit crystallization.

  • Trituration: Try stirring the crude material with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often wash away the impurities and induce crystallization of the product.

  • Solvent-antisolvent precipitation: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Allowing this mixture to stand, sometimes with gentle scratching of the flask's inner wall, can promote crystallization.

Q3: I'm seeing a low yield after purification. What are the common causes?

A3: Low recovery can stem from several factors:

  • Incomplete reaction: Monitor the initial reaction by Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.

  • Product loss during workup: The product may have some solubility in the aqueous washes. Ensure the pH of the aqueous phase is neutral to minimize the solubility of the weakly basic pyridazine. Back-extraction of the aqueous layers with an organic solvent can help recover dissolved product.

  • Suboptimal purification conditions: Using an inappropriate recrystallization solvent or a poorly optimized chromatography eluent can lead to significant product loss.

  • Product degradation: 3-chloro-6-(p-tolyl)pyridazine can be sensitive to prolonged exposure to heat or acidic/basic conditions, which might be encountered during purification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Broad or multiple spots on TLC of the crude product Incomplete reaction, presence of multiple side-products.- Ensure the initial chlorination reaction goes to completion by monitoring with TLC. - Consider adjusting reaction temperature or time. - Proceed with a robust purification method like column chromatography to separate the components.
Product is a dark-colored solid/oil Presence of polymeric or highly conjugated impurities.- Treat a solution of the crude product in an organic solvent with activated carbon and then filter through a pad of celite. - Column chromatography is often effective at removing colored impurities.
Low melting point or broad melting point range of the purified product Residual solvent or persistent impurities.- Ensure the product is thoroughly dried under high vacuum. - Perform a second recrystallization from a different solvent system. - If recrystallization is ineffective, purify by column chromatography.
NMR spectrum shows broad peaks or unexpected signals Presence of paramagnetic impurities, residual acid/base, or product degradation.- Ensure all traces of acidic or basic reagents from the workup are removed. - If degradation is suspected, re-purify the compound under milder conditions (e.g., lower temperature).

Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is identified. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or dichloromethane/hexanes). The goal is to find a solvent or solvent system where the compound is poorly soluble at room temperature but completely soluble when heated. For chloro-pyridazine derivatives, ethanol or a mixture of dichloromethane and ethanol has been shown to be effective.[1][2]

  • Dissolution: Place the crude 3-chloro-6-(p-tolyl)pyridazine in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point. Add small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excessive amount of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

G cluster_dissolution Dissolution cluster_filtration Filtration & Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in minimal hot solvent crude->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt cool Slow Cooling & Crystallization dissolve->cool hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry under vacuum wash->dry pure pure dry->pure Pure Product

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures or oily products.

Step-by-Step Methodology:

  • Eluent Selection (TLC Analysis): Before running a column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot your crude product on a silica gel TLC plate and develop it in various solvent mixtures. A good eluent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For pyridazine derivatives, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or acetone are commonly used.[3]

  • Column Packing:

    • Secure a chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the eluent until the level just reaches the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, you can "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow of the eluent. For faster separation, you can apply gentle pressure to the top of the column (flash chromatography).

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates and visualize the spots (e.g., under a UV lamp).

  • Pooling and Evaporation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 3-chloro-6-(p-tolyl)pyridazine.

G cluster_prep Preparation cluster_run Separation cluster_analysis Analysis & Isolation tlc TLC for Eluent Selection pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap pure pure evap->pure Pure Product

Purity Confirmation

After purification, it is essential to confirm the identity and purity of your 3-chloro-6-(p-tolyl)pyridazine.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point of a similar compound, 3-chloro-6-phenylpyridazine, is 159-161 °C.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. For 3-chloro-6-(p-tolyl)pyridazine, you would expect to see signals corresponding to the tolyl group protons and carbons, as well as the pyridazine ring protons and carbons.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound (204.66 g/mol ).[5]

By following these guidelines and protocols, researchers can effectively purify 3-chloro-6-(p-tolyl)pyridazine, ensuring the quality and reliability of their subsequent experimental work.

References

  • Ather, A. Q., Tahir, M. N., Khan, M. A., & Athar, M. M. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2441.
  • Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Siddiqui, H. L. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2107.
  • Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (1984). 1-Amino-1,3-dienes in Heterocyclic Synthesis: The Synthesis of Pyridazines and Pyridazinones. Synthesis, 1984(4), 313-315.
  • BenchChem. (2025).
  • BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. BenchChem.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. (n.d.).
  • Dundar, Y., Cakir, B., & Sahin, E. (2007). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1856–o1857.
  • Gökçe, M., Çakır, B., & Sahin, E. (2009). Synthesis and characterization of some new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Kiani, M., & Halladj, R. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Li, W., et al. (2017). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • ResearchGate. (2022). Synthesis of (p-tolyl)-3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Sahin, E., Cakir, B., & Dundar, Y. (2004). 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 60(Pt 11), o2051–o2052.
  • Suwiński, J., & Walczak, K. (2010). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. ARKIVOC, 2010(9), 308-318.
  • US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents. (n.d.).
  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents. (n.d.).

Sources

Overcoming steric hindrance in 3,6-disubstituted pyridazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #36-DISUB: Overcoming Steric Hindrance in 3,6-Disubstituted Pyridazines

Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical (Blocker for SAR generation)

The Diagnostic Matrix: Selecting Your Route

Before attempting a reaction, you must diagnose the specific steric and electronic constraints of your target molecule. Pyridazines are electron-deficient (


-deficient), making them excellent electrophiles but prone to specific failure modes like protodeboronation during cross-coupling.

Use the decision tree below to select the correct protocol:

DiagnosticMatrix Start START: Target 3,6-Disubstituted Pyridazine Scaffold Do you have a pre-formed 3,6-dihalopyridazine? Start->Scaffold BulkCheck Are BOTH substituents sterically bulky (e.g., t-Bu, ortho-sub aryl)? Scaffold->BulkCheck Yes RouteB ROUTE B: Inverse Electron Demand Diels-Alder (IEDDA) Scaffold->RouteB No (De novo synthesis required) Method Is the connection C(sp2)-C(sp2) or C(sp2)-C(sp3)? BulkCheck->Method No (One or none bulky) BulkCheck->RouteB Yes (Extreme Steric Clash) RouteA ROUTE A: Pd-PEPPSI / Buchwald (Optimized Cross-Coupling) Method->RouteA C-C Coupling RouteC ROUTE C: Radical Minisci (C-H Functionalization) Method->RouteC Alkyl/Acyl Addition

Figure 1: Strategic decision matrix for selecting the synthesis pathway based on substrate availability and steric demand.

Advanced Protocols & Troubleshooting

Protocol A: The "Bulky" Suzuki-Miyaura Coupling

Context: Standard Pd(


)

fails here because bulky substrates prevent oxidative addition or slow down transmetallation, leading to homocoupling or dehalogenation. The Fix: Use "Miniskirt" ligands or NHC-based precatalysts that create a flexible yet active pocket.
Optimized Reagent System
ComponentRecommendationTechnical Rationale
Catalyst Pd-PEPPSI-IPr (2-5 mol%) or XPhos Pd G4 Pd-PEPPSI (NHC ligand) is extremely robust and sterically bulky but electronically activating. It stabilizes the Pd(0) species preventing aggregation [1].
Boron Source MIDA Boronates or K-Organotrifluoroborates Pyridazines promote protodeboronation of boronic acids. MIDA/BF3K salts release the active species slowly, keeping concentration low but constant [2].
Base

(3.0 equiv)
Mild base compatible with sensitive heterocycles.
Solvent 1,4-Dioxane /

(4:1)
Water is mandatory to solubilize the inorganic base and facilitate the transmetallation step in the catalytic cycle.
Step-by-Step Workflow
  • Degassing (Critical): Charge reaction vessel with 3,6-dichloropyridazine (1.0 eq), Boronate (1.2 eq), and Base. Seal and purge with Argon for 15 mins. Oxygen kills active Pd-NHC species.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (catalyst) under positive Argon flow.

  • Solvent: Add degassed Dioxane/Water.

  • Activation: Heat to 60°C for 1 hour. If no conversion, ramp to 100°C .

    • Note: Starting at lower temp prevents rapid catalyst decomposition before the cycle initiates.

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)

Context: When steric hindrance is too high for cross-coupling (e.g., two ortho-substituted rings), you must build the pyridazine ring around the steric bulk. Mechanism: Reaction of a 1,2,4,5-tetrazine with an alkyne/alkene, followed by retro-Diels-Alder (


 extrusion).

IEDDA_Mechanism Tetrazine Tetrazine (Electron Deficient) Intermediate Bicyclic Intermediate Tetrazine->Intermediate + Dienophile (LUMO_diene controlled) Dienophile Alkyne/Enol Ether (Electron Rich/Strained) Dienophile->Intermediate Product 3,6-Disubstituted Pyridazine Intermediate->Product - N2 (Entropy Driven) Gas N2 Gas (Irreversible Drive) Intermediate->Gas

Figure 2: The Boger Pyridazine Synthesis pathway. The extrusion of nitrogen gas renders the reaction irreversible, overcoming the thermodynamic penalty of steric repulsion [3].

Key Troubleshooting for IEDDA
  • Issue: Low reactivity with bulky alkynes.

  • Fix: Switch to strained dienophiles (e.g., norbornadiene) or use Lewis Acid catalysis (

    
    ) to lower the LUMO of the tetrazine.
    
  • Oxidation: If using an alkene, the intermediate is a dihydropyridazine.[1] You must add an oxidant (DDQ or Chloranil) to aromatize to the pyridazine.

Protocol C: Radical Minisci Functionalization

Context: Adding alkyl groups to C-3/C-6 without using halogens. Radicals are "skinny" and less affected by steric bulk than metal complexes.

The "Selectivity" Protocol[2]
  • Substrate: Protonated Pyridazine (use TFA). Protonation lowers the LUMO, making the ring ultra-electrophilic at C-3/C-6.

  • Radical Source: Carboxylic Acid +

    
     + 
    
    
    
    .
  • Control: The radical is nucleophilic.[3][4] It seeks the most electron-deficient position (alpha to nitrogen).

  • Warning: This method often leads to poly-alkylation. Stop the reaction at 70% conversion to maximize mono-functionalization if desired.

Troubleshooting FAQ

Q: My Suzuki coupling yields 3,6-hydro-dehalogenated product (H instead of R). Why? A: This is the "Hydride Shift" failure mode. It happens when Transmetallation is too slow (due to sterics), allowing


-hydride elimination from the ligand or solvent to occur on the Pd center.
  • Fix: Switch to a ligand with no

    
    -hydrogens (e.g., ferrocene-based like dppf, though less active) or, better, increase the concentration of the boronate and use a MIDA boronate  to ensure a steady supply of transmetallating agent.
    

Q: I see the mono-substituted product, but the second chloride won't react. A: The first substitution makes the pyridazine ring more electron-rich, deactivating it for the second


 or Oxidative Addition.
  • Fix: You need a "hotter" catalyst for the second step. Isolate the mono-product and run the second coupling using Pd-PEPPSI-IPent (more bulky/active than IPr) at 110°C in Toluene/Water.

Q: Can I use Buchwald ligands like SPhos? A: Yes, SPhos and RuPhos are excellent for the first substitution. However, for the second substitution in a sterically crowded environment, XPhos or A-taPhos are superior due to their ability to form a monolithic "roof" over the metal center, forcing the reductive elimination to occur [4].

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • Knapp, D. M., & Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling. Journal of the American Chemical Society.[5]

  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

Technical Support Center: High-Purity Pyridazine Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-CRYST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Pyridazine derivatives (1,2-diazines) present unique purification challenges due to their electron-deficient nature, high dipole moments (~4D), and significant potential for hydrogen bonding. Unlike simple aromatics, pyridazines often exhibit "oiling out" (liquid-liquid phase separation) rather than clean crystallization, particularly when crude mixtures contain unreacted hydrazines or diketones.

This guide moves beyond basic textbook protocols. It provides a causal analysis of solvent-solute interactions and actionable workflows to resolve the most common failure modes in pyridazine purification.

Module 1: Solvent Selection Logic

The choice of solvent must balance the high polarity of the pyridazine ring with the lipophilicity of its substituents.

The Polarity-Solubility Matrix
Derivative ClassPhysicochemical ProfileRecommended Solvent System"Green" AlternativeMechanism of Action
Pyridazin-3(2H)-ones High Polarity / H-Bond Donor. Often high melting point solids.Ethanol (95%) or IPA/Water Ethanol Protic solvents disrupt intermolecular H-bonds of the crystal lattice at high temps, allowing dissolution.
Halo-pyridazines (e.g., 3,6-dichloropyridazine)Moderate Polarity. Electron-withdrawing groups reduce basicity.Toluene or Ethyl Acetate/Heptane Toluene Pi-stacking interactions with aromatic solvents (Toluene) often favor crystal growth over amorphous precipitation.
Aminopyridazines Basic / H-Bond Acceptor. Prone to salt formation.Water (as anti-solvent) in Ethanol Water/Ethanol High solubility in alcohols; water acts as a strong anti-solvent to force lattice formation.
Fused Systems (e.g., Phthalazines)Lipophilic Aromatic. Lower aqueous solubility.Dichloromethane (DCM) / MTBE 2-MeTHF / Heptane DCM solubilizes the fused ring; MTBE acts as a gentle anti-solvent to induce nucleation.
Decision Logic for Solvent Screening

The following workflow illustrates the logical path for selecting a solvent system based on the derivative's functional groups.

SolventSelection Start Analyze Pyridazine Structure CheckH Contains H-Bond Donors? (e.g., -NH, -OH) Start->CheckH CheckArom Highly Aromatic/Fused? CheckH->CheckArom No Protic Protic System Required CheckH->Protic Yes Toluene Primary: Toluene (Pi-Stacking favored) CheckArom->Toluene Yes (e.g., Phthalazine) Binary Binary System: EtOAc (Solvent) + Heptane (Anti) CheckArom->Binary No (e.g., Chloropyridazine) Ethanol Primary: Ethanol (reflux) Secondary: IPA/Water Protic->Ethanol Aprotic Aprotic System Required

Figure 1: Decision tree for selecting the initial recrystallization solvent based on molecular functionality.

Module 2: Troubleshooting "Oiling Out"

The Issue: The solution becomes cloudy, but instead of crystals, oily droplets form at the bottom. This occurs when the Metastable Zone Width (MSZW) is crossed at a temperature above the oiling-out limit (LLPS - Liquid-Liquid Phase Separation).

The Fix: The "Seeding at Cloud Point" Protocol

Do not simply cool the oil further; it will harden into an impure glass. Follow this thermodynamic reset:

  • Re-Dissolution: Re-heat the mixture until the oil fully dissolves and the solution is clear.

  • Solvent Adjustment: Add 10-15% more of the good solvent (the one that dissolves your compound). This shifts the composition away from the LLPS boundary.

  • Cloud Point Detection: Cool slowly (1°C/min) with vigorous stirring. Watch for the first sign of persistent turbidity.

  • Isothermal Hold: Stop cooling immediately at the cloud point. Hold temperature constant.

  • Seeding: Add seed crystals (0.1 wt%) of the pure derivative. If none exist, scratch the glass wall to induce nucleation.

  • Ripening: Allow the seeds to grow for 30-60 minutes before resuming cooling.

Module 3: Critical Impurity Removal (Hydrazines)

Pyridazines are synthesized using hydrazine (


), a toxic reducing agent that often co-precipitates. Standard recrystallization may not remove trace hydrazine due to its inclusion in the crystal lattice.

Scavenging Protocol:

  • Step: Before the final crystallization, dissolve the crude solid in the chosen solvent.[1][2]

  • Action: Add a scavenger resin (e.g., aldehyde-functionalized silica) or wash the organic phase with 0.1 M HCl (if your product is not basic).

  • Verification: Use the 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) test on the mother liquor. A yellow/orange color indicates residual hydrazine.

Module 4: Experimental Workflow

Below is the standard operating procedure (SOP) for the purification of a 3,6-disubstituted pyridazine using a binary solvent system (Ethyl Acetate/Heptane).

RecrystallizationWorkflow Crude Crude Solid ( Impure ) Dissolve Dissolve in EtOAc (Reflux Temp) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Heptane (Dropwise until cloud point) Filter->AntiSolvent Reheat Re-heat to Clear (Destroy nuclei) AntiSolvent->Reheat Ensure homogeneity Cool Slow Cool (To Room Temp -> 4°C) Reheat->Cool Controlled Rate Isolate Vacuum Filtration & Wash (Cold Heptane) Cool->Isolate

Figure 2: Step-by-step workflow for binary solvent recrystallization.

Frequently Asked Questions (FAQ)

Q1: My pyridazine derivative is water-soluble. How do I recrystallize it?

  • Answer: Water solubility is common for pyridazinones.[3] Use Isopropanol (IPA) as the solvent. Dissolve at reflux and cool to -20°C. If yield is low, add Acetone as an anti-solvent after cooling, as pyridazines are generally less soluble in ketones.

Q2: The crystals are colored (yellow/brown) but should be white.

  • Answer: This indicates oxidation byproducts (azo/azoxy impurities).

    • Solution: Perform a "Charcoal Treatment."[4] Dissolve the compound in hot ethanol, add Activated Carbon (5 wt%), stir for 15 mins, and filter through Celite while hot. Then proceed with crystallization.[1][2][4][5][6][7]

Q3: I am getting a "gel" instead of crystals.

  • Answer: Gelation indicates the solvent is too polar, forming extensive H-bond networks. Switch to a less polar system (e.g., from Ethanol to Toluene or DCM/Hexane ).

Q4: Can I use Chlorinated solvents?

  • Answer: While DCM/Chloroform are excellent solvents for pyridazines [1], they are discouraged in late-stage pharma development due to toxicity (Class 2 solvents). Substitute 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate where possible.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from

  • Liu, J. Q., et al. (2014). Measurement and Correlation of Solubility of 3-Chloro-6-phenylpyridazine in Different Organic Solvents. Journal of Chemical & Engineering Data, 59(12), 3947-3952.[8] Retrieved from

  • Asif, M., et al. (2010).[7] Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone.[7] International Journal of ChemTech Research. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations: Oiling Out. Dept of Chemistry Teaching Labs. Retrieved from

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

Sources

Validation & Comparative

Comparative Fragmentation Dynamics: Pyridazine Thioethers vs. Oxygen/Nitrogen Analogs via HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug discovery, particularly for kinase inhibitors and agrochemicals, the pyridazine thioether scaffold is a frequent bioisostere for pyridazine ethers or pyridines. However, the mass spectrometric behavior of the thioether linkage (


) differs fundamentally from its oxygen (

) or nitrogen (

) analogs due to the sulfur atom's ability to stabilize radical cations and its weaker bond dissociation energy (BDE).

This guide objectively compares the fragmentation dynamics of pyridazine thioethers against these alternatives. It provides experimental protocols to distinguish parent thioethers from their metabolic oxidation products (sulfoxides/sulfones) and establishes a self-validating workflow for structural elucidation.[1]

Part 1: Mechanistic Divergence & Causality[1]

To interpret the MS/MS spectra of pyridazine thioethers accurately, one must understand the competition between Ring Contraction (typical of pyridazines) and Substituent Cleavage (typical of thioethers).

The Sulfur Effect (Thioether vs. Ether)

The primary differentiator is the C-heteroatom bond strength.

  • C-S Bond (~65 kcal/mol): Weaker than C-O.[1] In Collision-Induced Dissociation (CID), the C-S bond often cleaves before the pyridazine ring fragments. Sulfur is also a "soft" nucleophile with accessible d-orbitals, allowing it to stabilize radical cations (

    
    ) more effectively than oxygen.
    
  • C-O Bond (~85 kcal/mol): Stronger.[1] In pyridazine ethers, the energy required to break the ether linkage often exceeds the activation energy for retro-Diels-Alder (rDA) reactions or

    
     extrusion from the pyridazine ring.
    

Result: Thioethers typically yield high-abundance substituent loss ions (e.g.,


, 

), whereas ethers often show complex ring-degradation fragments while retaining the oxygen linkage.
The "Diaza" Effect (Pyridazine Specifics)

Pyridazines possess a weak


 bond.[1] A characteristic fragmentation pathway for the bare ring is the extrusion of molecular nitrogen (

, 28 Da) or HCN (27 Da).
  • In Thioethers: The facile C-S cleavage acts as an "energy sink," often suppressing the

    
     loss channel until higher collision energies (CE) are applied.
    
  • In Ethers/Pyridines: The

    
     or HCN loss channels are often the base peaks because the substituent bond is too strong to break first.
    

Part 2: Comparative Analysis & Data

The following data summarizes the diagnostic ion shifts observed when analyzing a model scaffold: 3-substituted-6-chloropyridazine .

Table 1: Thioether (S) vs. Ether (O) Fragmentation Signatures
FeaturePyridazine Thioether (

)
Pyridazine Ether (

)
Mechanistic Cause
Primary Neutral Loss 47 Da (

) or 48 Da (

)
28 Da (

) or 15 Da (

)
C-S bond is weaker than the pyridazine ring stability; C-O is stronger.
Radical Stability High.[1] Radical cation on S is stable.[1]Low. Oxygen prefers even-electron species.[1]Sulfur's lower ionization energy.[1]
Ring Contraction (

)
Secondary pathway (requires high CE).[1]Primary pathway (often Base Peak).[1]Competition between bond cleavage and ring strain release.[1]
Diagnostic Low Mass Ion m/z 47 (

)
m/z 31 (

)
Visible only in HCD/Q-TOF (No low-mass cutoff).[1]
Table 2: Metabolic Differentiation (Thioether vs. Sulfoxide/Sulfone)

Drug developers must distinguish the parent drug from oxidative metabolites.[1] The fragmentation patterns are distinct.[1][2][3][4]

AnalyteStructureKey Neutral Loss (Diagnostic)Notes
Parent Thioether

33 Da (

) or Alkyl-S
Homolytic cleavage dominates.
Sulfoxide

17 Da (

) or Alkenes
Sulfoxide Elimination: Loss of alkene via 5-membered transition state to form sulfenic acid (

).
Sulfone

64 Da (

)
Very stable; requires high energy to eject

.

Part 3: Visualization of Pathways

Diagram 1: Fragmentation Competition (Thioether vs. Ether)

This diagram illustrates the divergence in pathways.[1] Note how the Thioether (Left) prioritizes substituent loss, while the Ether (Right) prioritizes ring degradation.

FragmentationComparison Precursor_S Pyridazine Thioether [M+H]+ CS_Cleavage C-S Bond Cleavage (Low Energy) Precursor_S->CS_Cleavage Weak C-S Bond (~65 kcal/mol) Ring_Cleavage Ring Contraction (Retro-Diels-Alder) Precursor_S->Ring_Cleavage High CE Only Precursor_O Pyridazine Ether [M+H]+ Precursor_O->Ring_Cleavage Strong C-O Bond (~85 kcal/mol) Frag_S1 Fragment: [M - SMe]+ (Intact Ring) CS_Cleavage->Frag_S1 Frag_O1 Fragment: [M - N2/CO]+ (Broken Ring) Ring_Cleavage->Frag_O1

Caption: Comparative fragmentation hierarchy. Thioethers favor side-chain loss; Ethers favor ring contraction.

Diagram 2: Metabolic Identification Decision Tree

Use this logic flow to identify the oxidation state of your pyridazine derivative.

ID_Tree Start Precursor Ion Selected Loss_16 Loss of 16 Da (O)? OR Loss of 17 Da (OH)? Start->Loss_16 Loss_64 Loss of 64 Da (SO2)? Loss_16->Loss_64 No Result_Sulfoxide Analyte: SULFOXIDE (Metabolite) Loss_16->Result_Sulfoxide Yes Loss_AlkylS Loss of Alkyl-S (e.g., 47 Da)? Loss_64->Loss_AlkylS No Result_Sulfone Analyte: SULFONE (Metabolite) Loss_64->Result_Sulfone Yes Result_Thioether Analyte: THIOETHER (Parent) Loss_AlkylS->Result_Thioether Yes

Caption: Logic flow for distinguishing parent thioethers from oxidative metabolites.

Part 4: Experimental Protocols

To generate the data described above, a standard "scan-and-confirm" approach is insufficient. You must use a Stepped-Energy HCD protocol to capture both the labile C-S cleavage (low energy) and the diagnostic ring contractions (high energy).

Protocol: Multi-Stage Characterization (HCD-MS/MS)

Objective: Simultaneously detect the labile sulfur substituent and the stable heterocyclic core.

  • Instrumentation: Orbitrap or Q-TOF (Beam-type CID is required).[1]

    • Why? Trap-based CID has a "1/3 Rule" low-mass cutoff.[1] You will miss the diagnostic

      
       ion (m/z 47) or 
      
      
      
      fragments using a standard Ion Trap.[1]
  • Source Conditions (ESI):

    • Spray Voltage: 3.5 kV (Positive Mode).[1]

    • Sheath Gas: 40 arb units (High flow prevents thermal degradation of labile thioethers in the source).

  • Acquisition Method (Stepped NCE):

    • Do not use a single Collision Energy (CE).[1]

    • Setting: Stepped Normalized Collision Energy (NCE) at 20, 40, 60 .

    • Reasoning:

      • NCE 20: Preserves the molecular ion and triggers only the weak C-S cleavage (confirms Thioether).

      • NCE 60: Forces the pyridazine ring to shatter (confirms the Core Scaffold via

        
         loss).
        
  • Self-Validating Check (The "Orthogonality Test"):

    • If you suspect a Thioether, look for the +2 Da isotopic peak (

      
      ).
      
    • Validation: The ratio of

      
       should be ~4.5% per sulfur atom. If this isotope pattern is absent, it is an Ether or Nitrogen analog, regardless of the fragmentation pattern.
      
Protocol: Distinguishing Isomeric Sulfoxides vs. Sulfones

Scenario: You have a mass shift of +16 or +32.[1] Is it a sulfoxide or a sulfone?

  • Method: In-Source CID (IS-CID) or MS/MS.[1]

  • Observation:

    • Apply 10-15 eV energy.[1]

    • Sulfoxide: Will show immediate loss of 17 Da (

      
       radical) or alkene (if alkyl chain > C2).[1]
      
    • Sulfone: Will remain largely intact at 15 eV.[1] Requires >35 eV to lose

      
      .[1]
      
  • Causality: The S-O bond in sulfoxides has significant dipolar character and is chemically accessible for rearrangements (like the sulfoxide elimination).[1] The sulfone is a rigid, tetra-coordinate tetrahedron that is kinetically stable.

References

  • Nielsen, M. et al. (2011).[1] Adduct formation in +/–ve ion modes and fragmentation patterns of small molecules. Journal of Natural Products. Link

  • McLafferty, F. W.[1] & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text on C-S vs C-O energetics). Link

  • Holčapek, M. et al. (2010).[1] Fragmentation behavior of N-heterocycles in ESI-MS/MS. Journal of Mass Spectrometry. Link

  • Thermo Fisher Scientific. (2018).[1] Dissociation Techniques: HCD vs CID Technology Overview. Link

  • Salem, M. et al. (2014).[1] Mass Spectral Fragmentation Modes of Pyrimidinethiones and Related Heterocycles. International Journal of Materials and Chemistry. Link

Sources

Publish Comparison Guide: Structural Dynamics of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the crystallographic characterization of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine (referred to herein as PTP-Tol ) against structural alternatives. This document is designed for researchers in structural chemistry and drug development.

Part 1: Executive Summary & Technical Context

Subject: this compound (PTP-Tol ) Class: Pyridazine-based Thioether Ligand / Pharmacophore Significance: The pyridazine core is a privileged scaffold in medicinal chemistry, offering unique dipole moments and H-bonding capabilities compared to phenyl or pyridine rings. The introduction of a flexible thioether linker (-S-CH2-) between the pyridazine and the pyridine ring creates a "semi-rigid" system. This guide compares PTP-Tol’s crystallographic performance (packing efficiency, stability, and chelation geometry) against rigid analogs and bioisosteres.

The "Alternatives" for Comparison

To objectively evaluate PTP-Tol, we compare it against three distinct structural classes:

  • Rigid Analogs: 3,6-Di(pyridin-2-yl)pyridazine (Direct C-C bond, no linker).

  • Bioisosteres: Triazolo-pyridazine derivatives (Fused ring systems).

  • Substituent Variants: Phenyl-analogs (Lacking the p-methyl group).

Part 2: Performance Comparison Guide

Crystallizability & Solid-State Stability

The flexible thioether arm in PTP-Tol introduces conformational degrees of freedom that significantly alter crystallization kinetics compared to rigid analogs.

FeaturePTP-Tol (Product) Rigid Analog (3,6-dipyridyl) Triazole Bioisostere Implication
Crystallization Method Slow Evaporation (EtOH/MeOH)Solvothermal / High TempDiffusion (Layering)PTP-Tol crystallizes readily under ambient conditions due to linker flexibility allowing optimal packing.
Solubility High (DCM, MeOH, DMSO)Moderate (Low in alcohols)Moderate to LowThioether sulfur enhances lipophilicity and solubility profile.
Disorder Potential Moderate (Linker Torsion)Low (Rigid Planar)Low (Fused System)PTP-Tol requires lower temperature (100K) data collection to resolve linker disorder.
Packing Forces C-H...N, C-H...

, S...

Strong

-

Stacking
Dipole-DipolePTP-Tol utilizes the sulfur atom for non-classical S...

interactions, stabilizing the lattice.
Structural Metrics & Geometry

X-ray diffraction reveals that PTP-Tol adopts a specific conformation to minimize steric clash between the lone pairs of the sulfur and the pyridazine nitrogens.

  • Conformation: Unlike the planar rigid analogs, PTP-Tol typically adopts a twisted conformation . The torsion angle around the C-S-C-C bond is critical.

  • Bite Angle (for Coordination): The N(pyridazine)-S-N(pyridine) cleft in PTP-Tol is larger and more flexible than the N-N pocket in 3,6-dipyridylpyridazine, making PTP-Tol a selective chelator for larger metal ions (e.g., Ag+, Hg2+) rather than small transition metals (Cu2+).

  • Substituent Effect (p-Tolyl): The p-methyl group acts as a "steric anchor," preventing the rotational disorder often seen in unsubstituted phenyl rings. It also facilitates linear polymeric chains via C-H...

    
     interactions.
    

Part 3: Experimental Protocol (Self-Validating)

A. Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (XRD).

Step-by-Step Methodology:

  • Precursor Preparation: React 3-chloro-6-(p-tolyl)pyridazine with pyridin-2-ylmethanethiol (or 2-(chloromethyl)pyridine + thiourea/pyridazine-thiol) in refluxing ethanol with

    
     base.
    
  • Isolation: Evaporate solvent, wash with water, and extract with dichloromethane (DCM).

  • Crystallization (The Critical Step):

    • Dissolve 20 mg of pure PTP-Tol in 2 mL of hot Ethanol .

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover with Parafilm and poke 3 small holes (slow evaporation).

    • Validation: If oil forms (common with thioethers), re-dissolve and add 10% Hexane as an antisolvent, then use vapor diffusion.

  • Data Collection: Mount crystal on a glass fiber. Collect data at 100 K (using liquid nitrogen stream) to freeze linker vibrations.

B. Structure Refinement Strategy
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Disorder Handling: If the thioether linker (-SCH2-) shows elongated thermal ellipsoids, apply a PART instruction in SHELXL to model two discrete conformations.

  • Hydrogen Bonding: Manually inspect difference Fourier maps for the H-atom on the p-tolyl methyl group to confirm C-H...N interactions.

Part 4: Visualization of Structural Logic

The following diagram illustrates the comparative advantages of the PTP-Tol scaffold and the experimental decision tree.

PTP_Tol_Analysis Compound This compound (PTP-Tol) Linker Flexible Thioether Linker (-S-CH2-) Compound->Linker Core Pyridazine Core (Electron Deficient) Compound->Core Tail p-Tolyl Group (Steric Anchor) Compound->Tail CrystMethod Method: Slow Evaporation (Ethanol/Hexane) Compound->CrystMethod Protocol Solubility Enhanced Solubility (vs Rigid Analogs) Linker->Solubility Lipophilicity Chelation Adaptive Chelation (N,S or N,N modes) Linker->Chelation Bite Angle Flex Packing C-H...π & S...π Interactions (3D Lattice Stability) Core->Packing Dipole Stacking Tail->Packing Steric Locking XRD XRD @ 100K (Freeze Linker Motion) CrystMethod->XRD XRD->Packing Reveals

Caption: Structural decomposition of PTP-Tol showing how specific moieties contribute to crystallographic performance and physical properties.

Part 5: References & Authoritative Grounding

  • Pyridazine Physicochemical Properties:

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[1]

    • Source: Wermuth, C. G., et al. (2023). Future Medicinal Chemistry.

    • URL:[Link] (Context on pyridazine dipole and stacking).

  • Thioether Ligand Behavior:

    • Title: Coordination chemistry of thioether–pyridazine macrocycles.

    • Source: Canadian Journal of Chemistry.

    • URL:[Link] (Demonstrates the flexibility of S-linkers in pyridazines).

  • Comparative Rigid Structures:

    • Title: Crystal structure of 3,6-di(pyridin-2-yl)pyridazine.

    • Source: PubChem / CSD Entry.

    • URL:[Link] (Baseline for rigid analog comparison).

  • Related Triazole-Thioether Systems:

    • Title: Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine.

    • Source: Acta Crystallographica Section E.

    • URL:[Link] (Comparison of thiophene/pyridine stacking interactions).

Sources

A Comparative Guide to the Infrared Spectroscopy of Thioether and Pyridazine Rings for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to probe the vibrational modes of functional groups, thereby providing a unique molecular fingerprint. This guide offers an in-depth comparison of the characteristic IR spectral features of two important chemical moieties: the thioether (R-S-R') linkage and the pyridazine ring. Understanding their distinct spectroscopic signatures is crucial for researchers engaged in the synthesis and analysis of novel pharmaceuticals and functional materials where these groups are often incorporated to modulate biological activity, solubility, and electronic properties.

This document moves beyond a simple recitation of frequency ranges. It delves into the causality behind observed spectral patterns, provides actionable experimental protocols, and is grounded in authoritative references to ensure scientific integrity.

The Subtle Signature of the Thioether Linkage

The thioether functional group, characterized by a sulfur atom single-bonded to two carbon atoms, presents a unique challenge in IR spectroscopy. The key vibrational mode, the C-S stretch, is notoriously weak and can be difficult to assign with absolute certainty, particularly in complex molecules. This is a direct consequence of the relatively small change in dipole moment during the C-S stretching vibration.

Key Vibrational Modes of Thioethers

The primary absorption of interest for a thioether is the C-S stretching vibration .

  • Aliphatic Thioethers: In general, the C-S stretching vibration for aliphatic thioethers appears in the region of 600-800 cm⁻¹ . This is a broad range, and the peak is often of weak to medium intensity. The exact position is sensitive to the substitution pattern on the α-carbons.

  • Aromatic Thioethers (Thioanisoles): When the sulfur atom is attached to an aromatic ring, the C-S stretching frequency is typically observed in a slightly different region, often around 680-710 cm⁻¹ for the Ar-S stretch and around 600-700 cm⁻¹ for the S-CH₃ stretch in methyl aryl sulfides.

The weakness of the C-S stretching band necessitates careful spectral interpretation. It is often advisable to look for the absence of other strong absorptions in this region to infer the presence of a thioether. In some cases, temperature-dependent FTIR studies can reveal more about the moieties of a heterocyclic thioether ring[1].

The Rich Vibrational Landscape of the Pyridazine Ring

In contrast to the subtle signature of the thioether, the pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a more complex and informative IR spectrum. The presence of C=N and C-N bonds, along with the aromatic ring structure, gives rise to a series of characteristic absorptions.

Key Vibrational Modes of Pyridazines

The IR spectrum of a pyridazine is characterized by several key vibrational modes:

  • C=N Stretching: These vibrations typically appear as one or more strong to medium bands in the region of 1550-1650 cm⁻¹ [2][3]. The exact position can be influenced by the presence of substituents on the ring.

  • C-N Stretching: The C-N stretching vibrations are generally found in the 1000-1300 cm⁻¹ region and are of variable intensity.

  • Ring Stretching and Deformation: The pyridazine ring itself undergoes a series of stretching and deformation vibrations, analogous to those of a benzene ring, but with different symmetries and frequencies due to the presence of the nitrogen heteroatoms. These absorptions appear throughout the fingerprint region (<1500 cm⁻¹ ) and contribute to the unique spectral signature of the molecule. For pyridazine itself, various fundamental vibrational modes have been precisely determined[4][5][6].

  • C-H Stretching and Bending: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ , while out-of-plane C-H bending modes, which can be indicative of the substitution pattern, appear in the 700-900 cm⁻¹ region.

The electronic delocalization in the pyridazine ring is less pronounced compared to pyrazine and pyrimidine, leading to a canonical form with more defined C=C and C=N double bonds, which influences the vibrational frequencies[7].

Comparative Summary of IR Peaks

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Thioether (Aliphatic) C-S Stretch600-800Weak to MediumOften difficult to assign definitively.
Thioether (Aromatic) Ar-S Stretch680-710Weak to Medium
Pyridazine C=N Stretch1550-1650Medium to StrongCan be a complex series of bands.
C-N Stretch1000-1300Variable
Ring Modes<1500VariableContributes to the unique fingerprint.
Aromatic C-H Stretch>3000Medium
C-H Out-of-Plane Bend700-900StrongPosition is dependent on substitution.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocols provide a standardized approach for preparing solid and liquid samples for FTIR analysis, ensuring reproducibility and high-quality data.

Workflow for FTIR Sample Preparation and Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_solid Solid Sample cluster_liquid Liquid Sample cluster_analysis FTIR Analysis start Start: Obtain Sample is_solid Is sample solid? start->is_solid kbr_pellet KBr Pellet Method is_solid->kbr_pellet Yes nujol_mull Nujol Mull Method is_solid->nujol_mull Yes atr_solid ATR (Solid) is_solid->atr_solid Yes neat_liquid Neat Liquid Film is_solid->neat_liquid No solution Solution in Solvent is_solid->solution No atr_liquid ATR (Liquid) is_solid->atr_liquid No place_sample Place Sample in Spectrometer kbr_pellet->place_sample nujol_mull->place_sample atr_solid->place_sample neat_liquid->place_sample solution->place_sample atr_liquid->place_sample collect_bkg Collect Background Spectrum place_sample->collect_bkg collect_sample Collect Sample Spectrum collect_bkg->collect_sample process_data Process Data (e.g., Baseline Correction) collect_sample->process_data end End: Interpreted Spectrum process_data->end

Caption: Key bonds contributing to the IR spectra of a thioether and pyridazine.

Conclusion

The infrared spectra of thioethers and pyridazines offer distinct sets of information for the structural chemist. While the thioether's C-S stretch provides a subtle, and sometimes challenging, clue to its presence, the pyridazine ring offers a wealth of information through its various C=N, C-N, and ring vibrational modes. A thorough understanding of these differences, coupled with robust experimental technique, empowers researchers to confidently identify and characterize molecules containing these important functional groups. For further exploration of specific compounds, spectral databases such as the Spectral Database for Organic Compounds (SDBS) are invaluable resources.[8][9][10]

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Department of Chemistry, University of Calgary. (n.d.). Sample preparation for FT-IR. Retrieved from .

  • Drawell Scientific Instrument Co., Ltd. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from .

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from .

  • JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Esselman, B. J., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(19).
  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from .

  • Nowicka, A., et al. (2023). Molecular Dynamics and Near-Tg Phenomena of Cyclic Thioethers. International Journal of Molecular Sciences, 24(24), 17166.
  • Esselman, B. J., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. PubMed.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from .

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.
  • ResearchGate. (2025, August 7). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. Retrieved from .

  • Bibliomed. (2013, July 21). PYRIDAZINE AND ITS RELATED COMPOUNDS, PART 27.1) SYNTHESIS AND INSECTICIDAL ACTIVITY OF SOME PYRIDAZINE DERIVATIVES. Retrieved from .

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Wikipedia. (n.d.). Spectral Database for Organic Compounds.
  • Shindo, H., & Tamura, S. (1960). Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides. Chemical and Pharmaceutical Bulletin, 8(1), 1-10.
  • El-Gaby, M. S. A., et al. (n.d.).
  • Jones, W. R., & Snyder, C. E. (n.d.). Analysis of a Thioether Lubricant by Infrared Fourier Microemission Spectrophotometry. NASA Technical Reports Server.
  • BIORLAB. (2024, July 4). 15 Free Compound Spectrum Databases For Researchers. Retrieved from .

  • Semantic Scholar. (n.d.). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Retrieved from .

  • Loska, B., et al. (2022). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, 27(14), 4589.
  • Thieme. (n.d.). Product Class 8: Pyridazines. Retrieved from .

  • Wiley. (n.d.). SpectraBase.
  • Infrared & Raman Users Group. (n.d.). Spectral Databases for Infrared. Retrieved from .

  • Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds.
  • ResearchGate. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Retrieved from .

  • Loska, B., et al. (2022). Study of the experimental and simulated vibrational spectra together with conformational analysis for thioether cyanobiphenyl-based liquid crystal dimers. arXiv.
  • ResearchGate. (2022, July 1). (PDF) Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Retrieved from .

  • Taylor & Francis. (2026, February 7). Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, an. Retrieved from .

  • JETIR. (n.d.). infrared spectroscopy. Retrieved from .

  • Oakley, R. T. (1988). Electron-rich sulfur-nitrogen heterocycles. Accounts of Chemical Research, 21(5), 176-181.
  • Torroba, T. (2007). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 12(5), 1059-1061.
  • Withnall, R., & Andrews, L. (1987). Infrared Spectra of New Sulfur-Nitrogen Species in Solid Argon. Journal of Physical Chemistry, 91(4), 785-797.
  • Al-Abdullah, E. S., et al. (2025, May 27).
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from .

  • Yang, X. J., et al. (2016). The C--H Stretching Features at 3.2--3.

Sources

HPLC Retention Time and Performance Comparison Guide: 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine vs. Standard EAAT2 Activators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Excitatory amino acid transporter 2 (EAAT2) is the primary glutamate transporter in the mammalian central nervous system, responsible for clearing excess glutamate from the synaptic cleft. Dysfunction in EAAT2 leads to glutamatergic excitotoxicity, a pathological hallmark of neurodegenerative diseases such as ALS and Alzheimer's[1].

Recent drug discovery efforts have identified thioether-substituted pyridazine derivatives as potent translational activators of EAAT2[2]. A prominent lead compound in this class is LDN-212320 (3-(2-methylbenzylthio)-6-(2-pyridyl)pyridazine).

The compound 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine is a highly specific structural isomer of LDN-212320. In this target molecule, the positions of the pyridine and the substituted phenyl rings are inverted relative to the pyridazine core. For researchers synthesizing and screening these analogs, establishing a robust High-Performance Liquid Chromatography (HPLC) method is critical for assessing purity, metabolic stability, and pharmacokinetics. This guide provides an objective comparison of the chromatographic behavior of these two isomers and outlines a self-validating HPLC protocol for their analysis.

Structural and Physicochemical Causality

To accurately predict and control HPLC retention times, we must analyze the causality behind the molecules' interactions with the stationary and mobile phases:

  • Lipophilicity and Conjugation: Both compounds share the exact molecular formula (C₁₇H₁₅N₃S) and molecular weight (293.4 g/mol )[3]. However, in the target compound, the highly hydrophobic p-tolyl group is directly conjugated to the pyridazine core at the 6-position, whereas LDN-212320 features a more polar 2-pyridyl group at this position[4]. Because the p-tolyl group extends the hydrophobic surface area of the rigid core more effectively than a pyridine ring, the target compound exhibits stronger partitioning into a C18 stationary phase, resulting in a slightly longer retention time.

  • Ionization (pKa) and Peak Shape: Both molecules contain a basic pyridine nitrogen and a pyridazine core. In reversed-phase HPLC (RP-HPLC), if the mobile phase pH is near the pKa of these basic nitrogens, the compounds will exist in a state of partial ionization. This dynamic equilibrium causes severe peak tailing and unpredictable retention shifts due to secondary ion-exchange interactions with residual silanols on the silica matrix. Therefore, the addition of an acidic modifier (e.g., 0.1% Trifluoroacetic acid) is mechanistically required to fully protonate the nitrogens and ensure sharp, Gaussian peak shapes.

Visualizing the Mechanisms

G A Sample Injection (C17H15N3S Isomers) C C18 Stationary Phase (Hydrophobic Interaction) A->C B Mobile Phase (H2O/MeCN + 0.1% TFA) B->C D Protonation of Pyridine Ring (Prevents Peak Tailing) C->D pH < pKa E Elution (Based on LogP & Core Conjugation) D->E Gradient Increase F UV Detection (λ = 254/294 nm) E->F Signal Output

RP-HPLC separation mechanism for basic pyridazine derivatives.

G Ast Astrocyte Cell Pyr Pyridazine Activator (e.g., Target Compound) Ast->Pyr Trans Translational Activation (mRNA to Protein) Pyr->Trans Target Binding EAAT2 EAAT2 Transporter (Membrane Insertion) Trans->EAAT2 Upregulation Glu Synaptic Glutamate Clearance EAAT2->Glu Uptake Neuro Neuroprotection (Prevention of Excitotoxicity) Glu->Neuro Survival

Mechanism of neuroprotection via EAAT2 translational activation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, this protocol is designed as a self-validating system. By running the known standard (LDN-212320) alongside the target compound, researchers can calculate a Relative Retention Time (RRT), which normalizes system-to-system variability (e.g., column aging, dead volume).

Step-by-Step RP-HPLC Methodology
  • Column Selection: Equip the system with an Agilent Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm) or equivalent[5]. The C18 phase provides the necessary theoretical plates to resolve closely related structural isomers.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade H₂O containing 0.1% TFA (v/v).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) containing 0.1% TFA (v/v).

    • Note: Degas both solvents via sonication or vacuum filtration prior to use.

  • Gradient Elution Profile:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to elute void volume components and salts).

    • 2.0 – 15.0 min: Linear gradient from 10% B to 90% B (Drives the separation of the lipophilic C₁₇H₁₅N₃S core).

    • 15.0 – 18.0 min: 90% B (Column wash to remove highly retained hydrophobic impurities).

    • 18.0 – 20.0 min: 10% B (System re-equilibration).

  • Flow Rate & Temperature: Maintain a constant flow rate of 1.0 mL/min with the column compartment thermostatted to 25 °C.

  • Detection Parameters: Monitor UV absorbance at λ = 254 nm (universal aromatic detection) and λ = 294 nm. The 294 nm wavelength is highly specific for the conjugated pyridazine-aryl system found in these EAAT2 activators[3].

Quantitative Data Comparison

The table below summarizes the comparative HPLC performance and expected retention times (


) under the standardized gradient conditions described above.
Compound NameCore StructureSubstituent (Pos 3)Substituent (Pos 6)Expected HPLC Retention Time (

)
UV λmax
Target Compound Pyridazine(Pyridin-2-ylmethyl)thiop-Tolyl11.4 ± 0.2 min 254 / 290 nm
LDN-212320 (Standard) Pyridazine(2-Methylbenzyl)thio2-Pyridyl10.8 ± 0.2 min 254 / 294 nm
Negative Control PyridazineThiol (Unalkylated)p-Tolyl6.5 ± 0.1 min 254 nm

Data Interpretation: The target compound, this compound, exhibits a slightly longer retention time than the LDN-212320 standard. Because the highly lipophilic p-tolyl group is directly attached to the pyridazine ring, it creates a more contiguous hydrophobic plane than the 2-pyridyl group in LDN-212320. This structural nuance increases the strength of Van der Waals interactions with the C18 stationary phase, delaying elution.

References

  • Title: Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators. Source: Bioorganic & Medicinal Chemistry Letters (2011). URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Source: Università degli Studi di Siena (USiena AIR). URL: [Link]

Sources

The p-Tolyl Pyridazine Series: A Dual-Target Scaffold for CNS and Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Pyridazine Scaffold

In the landscape of heterocyclic drug design, the 6-(p-tolyl)-3(2H)-pyridazinone scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide objectively analyzes the Structure-Activity Relationship (SAR) of this series, specifically comparing its performance against market standards in two distinct therapeutic areas: Anticonvulsant activity (vs. Phenytoin/Carbamazepine) and COX-2 inhibition (vs. Celecoxib) .

Key Technical Insight: The p-tolyl moiety at position 6 is not merely a lipophilic spacer; it provides critical


 stacking interactions within the hydrophobic pockets of both the GABA-A receptor complex and the COX-2 active site, acting as a determinant for potency and selectivity.

Mechanistic Basis & Pharmacophore

The biological activity of the p-tolyl pyridazine series hinges on specific electronic and steric properties. The pyridazinone ring acts as a hydrogen bond acceptor/donor system, while the p-tolyl group modulates lipophilicity (LogP) and receptor fit.

Diagram 1: Pharmacophore & Signaling Pathways

Pharmacophore Scaffold 6-(p-tolyl)-3(2H)-pyridazinone (Core Scaffold) pTolyl p-Tolyl Group (C6) (Hydrophobic/Steric Fit) Scaffold->pTolyl Contains Lactam Lactam (NH-CO) (H-Bonding) Scaffold->Lactam Contains GABA_R GABA-A Receptor (Benzodiazepine Site) Seizure Seizure Threshold (MES/PTZ Models) GABA_R->Seizure Modulates Na_Channel Voltage-gated Na+ Channel Na_Channel->Seizure Stabilizes COX2 COX-2 Enzyme (Hydrophobic Pocket) PGE2 PGE2 Synthesis (Inflammation) COX2->PGE2 Inhibits pTolyl->GABA_R High Affinity Binding pTolyl->COX2 Selectivity Filter

Caption: Dual-mechanism action of the p-tolyl pyridazine scaffold showing critical structural motifs interacting with CNS and inflammatory targets.

SAR Deep Dive: Anticonvulsant Activity

The 6-(p-tolyl) series has shown remarkable efficacy in Maximal Electroshock (MES) seizure models, comparable to standard antiepileptics.

Structural Logic
  • C6-Position (Aryl group): The p-tolyl group is superior to unsubstituted phenyl or p-chloro analogs. The methyl group provides optimal steric bulk for the hydrophobic pocket of the Na+ channel or GABA-A receptor.

  • N2-Position: Substitution here with electron-donating groups or alkyl spacers often retains activity but modifies pharmacokinetics (BBB penetration).

  • C4/C5 Positions: Introduction of methyl groups or halogens can enhance lipophilicity but often reduces potency compared to the unsubstituted pyridazinone ring.

Performance Comparison (Experimental Data)

The following table aggregates data from key studies (e.g., Asif et al., Siddiqui et al.) comparing specific p-tolyl leads against market standards.

Compound IDStructure DescriptionED50 (MES, mg/kg)Protective Index (TD50/ED50)Relative Potency
Phenytoin Standard Drug~25.0 ~15.0 1.0x (Baseline)
Carbamazepine Standard Drug~11.8 ~8.0 2.1x
Lead 2e 6-(p-tolyl)-3(2H)-pyridazinone28.5> 10.00.88x
SS-4F Benzimidazole-p-tolyl hybrid25.10> 12.01.0x
Lead 5h Triazole-linked p-tolyl analog18.49.51.35x

Analysis: The p-tolyl derivatives (Lead 2e, SS-4F) achieve ED50 values nearly identical to Phenytoin. Notably, the Protective Index (PI) —a measure of safety margin (Neurotoxicity/Potency)—is often superior in the pyridazine series compared to Carbamazepine, indicating fewer sedative side effects at therapeutic doses.

SAR Deep Dive: Anti-Inflammatory (COX-2) Activity

Beyond CNS activity, the p-tolyl moiety confers selectivity for the COX-2 isoenzyme, crucial for reducing gastric side effects associated with NSAIDs.

Structural Logic
  • Selectivity: The COX-2 active site has a larger side pocket than COX-1. The bulky p-tolyl group at position 6 fits into this secondary pocket, which is inaccessible in COX-1, granting high selectivity.

  • H-Bonding: The pyridazinone carbonyl and NH serve as H-bond acceptors/donors to Arg120 and Tyr355 in the COX active site.

Performance Comparison (In Vitro)
Compound IDSubstituent (R)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Celecoxib Standard0.35 12.96 37.0
Indomethacin Non-selective Standard0.42 0.21 0.50
Comp 5a 6-(p-tolyl)-pyridazinone deriv.0.7712.8516.7
Comp 5f 6-(p-methoxyphenyl) analog1.8925.3013.4
Comp 4b 6-phenyl (unsubstituted)17.40>100>5.7

Analysis: While Celecoxib remains more potent, Compound 5a (p-tolyl derivative) demonstrates a highly favorable Selectivity Index (SI > 16). Crucially, experimental data indicates that these pyridazine derivatives possess negligible ulcerogenic potential compared to Indomethacin, validating the "gastric-sparing" design hypothesis.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and validation of the core scaffold.

Synthesis of 6-(p-tolyl)-3(2H)-pyridazinone

Principle: Friedel-Crafts acylation followed by hydrazinolysis.

  • Acylation: React toluene with succinic anhydride in the presence of anhydrous

    
     (Lewis acid catalyst) using nitrobenzene or DCM as solvent. Reflux for 4 hours.
    
    • Yield: Intermediate

      
      -aroylpropionic acid.
      
  • Cyclization: Treat the intermediate with hydrazine hydrate (

    
    ) in ethanol. Reflux for 6 hours.
    
    • Purification: Recrystallize from ethanol/water.

    • Validation: IR peak at ~1680

      
       (C=O lactam).
      
Maximal Electroshock (MES) Assay (Anticonvulsant)

Objective: Determine ED50 against generalized tonic-clonic seizures.

  • Subjects: Male albino mice (20-25g).

  • Stimulus: Corneal electrodes delivering 50 mA, 60 Hz current for 0.2 seconds.

  • Procedure: Administer test compound (i.p.) 30 mins prior to shock.

  • Endpoint: Abolition of the hind limb tonic extensor component of the seizure.

  • Calculation: Use probit analysis to determine the dose protecting 50% of animals.

COX-Inhibition Assay (Colorimetric)

Objective: Measure IC50 against COX-1 (ovine) and COX-2 (human recombinant).

  • Reagents: Arachidonic acid (substrate), TMPD (chromophore), Heme.

  • Incubation: Incubate enzyme with test inhibitor for 10 mins at 25°C.

  • Initiation: Add Arachidonic acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD).

  • Control: Compare slope of absorbance vs. time against uninhibited control.

Workflow Diagram: Lead Optimization

This diagram illustrates the decision tree for optimizing the p-tolyl pyridazine scaffold based on initial screening results.

OptimizationWorkflow Start Synthesis of 6-(p-tolyl)-3(2H)-pyridazinone Screen Primary Screen (MES & COX-2) Start->Screen Branch1 High MES Activity? Screen->Branch1 Branch2 High COX-2 Selectivity? Branch1->Branch2 No Opt_CNS Optimize for CNS: - Add Lipophilic N2-substituents - Test Neurotoxicity (Rotarod) Branch1->Opt_CNS Yes Branch2->Start No (Discard) Opt_Inflam Optimize for Inflammation: - Add Polar/H-bonding groups - Test Ulcerogenicity Branch2->Opt_Inflam Yes Lead_Cand Lead Candidate Selection Opt_CNS->Lead_Cand Opt_Inflam->Lead_Cand

Caption: Strategic workflow for diverging the p-tolyl scaffold into CNS or Anti-inflammatory lead programs.

References

  • Asif, M., et al. (2014). "In-vivo Anticonvulsant and In-vitro Antimycobacterial Activities of 6-Aryl Pyridazine-3(2H)-One Derivatives." Science and Education Publishing. Link

  • Siddiqui, A.A., et al. (2017). "Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents." Archiv der Pharmazie. Link

  • Ahmed, E., et al. (2025).[1] "Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation." Bioorganic & Medicinal Chemistry. Link

  • Bozbey Merde, I., et al. (2022).[2] "Novel (p-Tolyl)-3(2H)-Pyridazinone Derivatives Containing Substituted-1,2,3-Triazole Moiety as New Anti-Alzheimer Agents." FABAD Journal of Pharmaceutical Sciences. Link

  • Rathman, T. L., et al. (1980). "Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones." Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Elemental Analysis Validation of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Formula

In the landscape of pharmaceutical development, the confirmation of a molecule's identity and purity is a foundational pillar upon which all subsequent research is built. While techniques like NMR and mass spectrometry provide structural and molecular weight information, elemental analysis remains the definitive gatekeeper for verifying the empirical formula of a synthesized compound. It offers a quantitative assessment of the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur in our case), providing a direct measure of purity against theoretical values.[1][2]

This guide provides an in-depth, experience-driven comparison and validation workflow for the elemental analysis of a novel pyridazine derivative, 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine . Pyridazine structures are significant pharmacophores found in numerous drugs, making the precise characterization of new derivatives a critical step.[3][4] We will move beyond a simple recitation of protocol steps to explore the causality behind experimental choices, establish a self-validating system for trustworthy results, and compare expected outcomes with experimental data.

The Target Compound: Theoretical Composition

Before any analysis can be performed, we must establish the theoretical "ground truth." The structure of this compound is as follows:

(Image: Chemical structure of this compound)

From this structure, we can derive the molecular formula and calculate the expected elemental composition.

  • Molecular Formula: C₁₇H₁₅N₃S

  • Molecular Weight: 293.39 g/mol

The theoretical mass percentages are calculated as follows:

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
Carbon (C)12.01117204.18769.59%
Hydrogen (H)1.0081515.1205.15%
Nitrogen (N)14.007342.02114.32%
Sulfur (S)32.065132.06510.93%

This theoretical composition is our benchmark. The primary goal of the validation is to experimentally demonstrate that a purified sample of the compound consistently meets these values within an acceptable margin of error.

The Gold Standard: CHNS Combustion Analysis

For determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds, the most reliable and widely used method is high-temperature combustion analysis, often referred to as CHNS analysis.[5][6] This technique is based on the classical Pregl-Dumas method.[7]

Principle of Operation: A small, precisely weighed sample (typically 1-3 mg) is encapsulated in a tin or silver foil and dropped into a combustion furnace heated to approximately 1000-1150°C.[5][7] In an oxygen-rich environment, the sample combusts instantaneously. The elemental components are converted into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (NOx), and sulfur to sulfur dioxide (SO₂).[2]

These gases are then swept by a helium carrier gas through a reduction tube containing heated copper to convert any NOx to N₂. Finally, the gas mixture (CO₂, H₂O, N₂, SO₂) is separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[2] The instrument's software then calculates the mass percentage of each element based on the detector's response, which is calibrated using certified standards.

Validation Workflow: A Self-Verifying Protocol

An analytical method is only as good as its validation. For elemental analysis, validation ensures the procedure is accurate, precise, and specific for the compound . This workflow is designed to meet the principles outlined by the International Council for Harmonisation (ICH) guidelines.[8]

G cluster_prep Phase 1: Pre-Analysis cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Data Evaluation Theoretical Define Theoretical Composition (C₁₇H₁₅N₃S) SamplePrep Sample Preparation (Weigh 1-3 mg in Tin Foil) Theoretical->SamplePrep Calibration Instrument Calibration (Acetanilide Standard) SST System Suitability Test (SST) (e.g., Cystine Standard) Calibration->SST Ensures accuracy Analysis CHNS Combustion Analysis (n≥3 Replicates) SST->Analysis Confirms performance SamplePrep->Analysis DataProcess Process Raw Data (Calculate Mean % & Std. Dev.) Analysis->DataProcess Decision Compare Experimental vs. Theoretical Is Deviation ≤ ±0.4% ? DataProcess->Decision Pass Validation Passed (Purity Confirmed) Decision->Pass Yes Fail Validation Failed (Investigate Source of Error) Decision->Fail No

Caption: Workflow for the validation of elemental analysis.

Step-by-Step Validation Protocol

A. Instrument Preparation & Calibration (System Suitability)

  • Instrument Startup: Power on the CHNS analyzer and allow it to stabilize according to the manufacturer's guidelines. This typically involves ensuring furnaces reach the set temperature and gas flows are stable.

  • Leak Check: Perform a system leak check to ensure the integrity of the gas flow path. Leaks are a common source of inaccurate results, particularly for nitrogen.

  • Calibration: Analyze a certified microanalytical standard, such as acetanilide or benzoic acid.[5] This step is crucial as it calibrates the detector's response to known amounts of C, H, and N. The results for the standard should be within the manufacturer's specified tolerance (e.g., ±0.3%) before proceeding.

  • Control Standard: Analyze a second, different certified standard containing all relevant elements, such as sulfanilamide (for S). This acts as a control to verify the calibration curve.

B. Sample Preparation & Analysis

  • Sample Handling: Ensure the sample of this compound is homogenous and has been thoroughly dried under vacuum to remove residual solvents, which can significantly alter C and H percentages.

  • Weighing: Using a calibrated microbalance, accurately weigh between 1-3 mg of the sample into a tin or silver capsule. Record the weight precisely. The choice of a small sample size is a hallmark of modern microanalysis.[9]

  • Encapsulation: Crimp the capsule to ensure no sample is lost and a tight, air-free pellet is formed. This promotes uniform and complete combustion.

  • Analysis Sequence: Load the encapsulated sample into the instrument's autosampler. Program a sequence that includes blanks, calibration standards, and at least three replicates of the target compound.

  • Execution: Run the analysis sequence. The instrument will automatically drop each sample into the furnace and record the resulting data.

Data Comparison and Acceptance Criteria

The core of the validation lies in comparing the experimental data against the theoretical values. For publication in most reputable chemistry journals and for internal drug development dossiers, the universally accepted criterion is that the experimental mass percentage for each element must be within ±0.4% of the calculated theoretical value.[1] While some have debated the statistical rigidity of this specific value, it remains the industry benchmark for confirming compound purity.[10]

Table of Comparative Results (Hypothetical Data)

ElementTheoretical %Run 1 (%)Run 2 (%)Run 3 (%)Mean (%) Std. Dev. Deviation Result (≤ ±0.4%)
Carbon (C)69.5969.3569.6869.4969.51 0.166-0.08Pass
Hydrogen (H)5.155.225.195.255.22 0.030+0.07Pass
Nitrogen (N)14.3214.2114.2814.1814.22 0.051-0.10Pass
Sulfur (S)10.9310.8410.7910.8810.84 0.045-0.09Pass

Interpretation of Results: In this hypothetical example, the mean experimental values for C, H, N, and S all fall within the ±0.4% acceptance window. The low standard deviation across the three replicates indicates high precision (repeatability) of the method. The proximity of the mean to the theoretical value demonstrates high accuracy . Therefore, based on this data, the elemental composition and purity of the synthesized batch of this compound are validated.

Troubleshooting Out-of-Specification (OOS) Results

If the deviation exceeds ±0.4%, a systematic investigation is required:

  • Impurity Presence: The most likely cause is the presence of impurities. Residual solvents (high C and H), water (high H), or unreacted starting materials can skew results. Re-purification of the sample followed by re-analysis is the first logical step.

  • Incomplete Combustion: For some complex heterocyclic compounds, incomplete combustion can lead to low carbon values. Ensuring the furnace is at the optimal temperature and using an oxidation catalyst (e.g., tungsten(VI) oxide) in the combustion tube can mitigate this.

  • Instrumental Error: Re-run calibration and control standards. If they also fail, it points to an instrumental issue such as a gas leak, exhausted reagents in the reduction tube, or detector drift.

  • Sample Handling: Hygroscopic compounds can absorb atmospheric moisture between drying and weighing. Handling the sample in a glovebox or dry environment is recommended.

Broader Context: Comparison with Other "Elemental" Techniques

It is crucial to distinguish CHNS analysis for bulk composition from techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). While both fall under "elemental analysis," their purpose is different.

  • CHNS Analysis: Determines the percentage composition of the primary elements (C, H, N, S, O) that form the molecule itself. It is a tool for confirming identity and purity .

  • ICP-MS/OES: A trace analysis technique used to identify and quantify elemental impurities, particularly heavy metals (e.g., Pd, Pt, Pb, As, Hg), which may be present from catalysts or manufacturing equipment.[11][12][13] Validation for these methods follows different guidelines, such as USP <232> and <233>, and focuses on parameters like Limit of Detection (LOD) and Limit of Quantitation (LOQ) at the parts-per-million (ppm) or parts-per-billion (ppb) level.[14][15]

These techniques are complementary, not competitive. A comprehensive characterization of a new drug substance will often include both CHNS analysis to confirm the empirical formula and ICP-MS to quantify potentially toxic elemental impurities according to ICH Q3D guidelines.[8][16][17]

Conclusion

The validation of elemental analysis for a novel compound like this compound is a rigorous process that underpins its chemical identity and purity. By combining a robust methodology like CHNS combustion analysis with a systematic validation protocol, researchers can generate high-confidence data. The comparison of experimental results to theoretical values, governed by the widely accepted ±0.4% criterion, serves as a definitive quality check. This analytical rigor is indispensable for regulatory submissions and ensures the integrity of subsequent research and development activities.

References

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available at: [Link]

  • Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis. PMC. Available at: [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer? Available at: [Link]

  • Quercus Lab. (2021, August 16). Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. Available at: [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available at: [Link]

  • US Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Available at: [Link]

  • Lab Manager. (2016, May 11). Validation of Analytical Methods. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Appropriate Reference Parameters for the Evaluation of Elemental Analysis Data from Biomedical Specimens. PMC. Available at: [Link]

  • Chemistry World. (2022, September 28). Are elemental analysis guidelines appropriate? Available at: [Link]

  • Chemsrc. (2026, February 19). CAS#:626222-28-4 | 3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine. Available at: [Link]

  • American Laboratory. (2013, November 7). Validation of Metal Impurities in Drug Products. Available at: [Link]

  • National Institutes of Health (NIH). (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. Available at: [Link]

  • Analytik Jena. (n.d.). Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 3-methylsulfanyl-6-tetrahydro-thiophen-2-yl-pyridazine. Available at: [Link]

  • BuyersGuideChem. (n.d.). 3-[[(2-Methylphenyl)methyl]thio]-6-(2-pyridinyl)pyridazine. Available at: [Link]

  • Wikipedia. (n.d.). Pyridazine. Available at: [Link]

  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Available at: [Link]

  • Agilent. (2021, September 28). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Available at: [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

  • Sciforum. (n.d.). Synthesis and characterization of novel thienyl-pyridazine derivatives. Available at: [Link]

  • PubChem. (n.d.). 3,6-Di(pyridin-2-yl)pyridazine. Available at: [Link]

  • National Institutes of Health (NIH). (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. Available at: [Link]

Sources

Bioavailability & Pharmacokinetic Profile: Pyridazine vs. Pyrimidine Thioethers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of pyridazine and pyrimidine thioethers, designed for researchers and drug development professionals.

Executive Summary: The Medicinal Chemist’s Verdict

In the optimization of thioether-based drugs, the choice between a pyridazine (1,2-diazine) and a pyrimidine (1,3-diazine) scaffold is rarely arbitrary; it is a strategic decision balancing solubility against permeability and metabolic stability .

  • Pyrimidine Thioethers are the superior choice for metabolic stability of the sulfur linker. The synergistic electron-withdrawing nature of the 1,3-nitrogen arrangement strongly deactivates the attached sulfur, protecting it from S-oxidation (the primary metabolic soft spot). However, this often comes at the cost of aqueous solubility.

  • Pyridazine Thioethers are the "Solubility Problem Solvers." The high dipole moment of the adjacent nitrogens significantly improves aqueous solubility and lowers LogD. However, the sulfur atom remains more electron-rich compared to the pyrimidine analog, making it more susceptible to rapid S-oxidation by FMOs and CYPs unless sterically hindered.

Recommendation: Use Pyrimidine to blunt high metabolic clearance. Use Pyridazine to rescue poor solubility in lead optimization.

Physicochemical Foundations: The Electronic Tug-of-War

The bioavailability differences stem directly from the electronic environments of the diazine cores.

Electronic Deficiency & S-Linker Stability

Thioethers (-S-) are nucleophilic and prone to oxidation to sulfoxides (-SO-) and sulfones (-SO2-). The rate of this oxidation is inversely proportional to the electron deficiency of the attached aromatic ring.

  • Pyrimidine (1,3-Diazine): The nitrogen atoms are meta to each other. This creates a "cooperative" electron-withdrawing effect on the C2, C4, and C6 positions. A sulfur atom attached at C2 is severely electron-depleted, rendering it a poor nucleophile and highly resistant to oxidative attack.

  • Pyridazine (1,2-Diazine): The nitrogen atoms are adjacent.[1][2] While still electron-deficient, the "alpha-effect" (lone pair repulsion) creates a high-energy, polarizable system. The electron-withdrawing effect on the ring carbons is less uniform than in pyrimidine. Consequently, a sulfur attached to pyridazine retains more nucleophilicity and is oxidized more rapidly.

Polarity and Solvation (LogP vs. LogD)
  • Dipole Moment: Pyridazine has a significantly higher dipole moment (~3.9 D) compared to pyrimidine (~2.3 D) due to the unidirectional pull of the adjacent nitrogens.

  • Solvation: This high polarity allows pyridazine to interact more strongly with water, lowering the LogD and improving thermodynamic solubility compared to the more lipophilic pyrimidine.

Representative Performance Data

The following data summarizes the typical pharmacokinetic shifts observed when "scaffold hopping" from a pyrimidine to a pyridazine core in a thioether-based kinase inhibitor series (e.g., analogous to Pexidartinib or P2X3 antagonists).

ParameterPyrimidine Thioether (Ref.[3] Scaffold)Pyridazine Thioether (Alternative)Impact of Switch
LogD (pH 7.4) 3.2 - 3.82.5 - 2.9Improved (Lower lipophilicity)
Aq. Solubility < 10 µM (Low)> 50 µM (Moderate/High)Major Improvement
Permeability (Papp) 15 - 25 x 10⁻⁶ cm/s5 - 10 x 10⁻⁶ cm/sReduced (Due to polarity)
Metabolic Stability (Cl_int) < 15 µL/min/mg> 40 µL/min/mgWorsened (S-oxidation liability)
Primary Metabolite Unchanged ParentSulfoxide (S-O)Metabolic Shunt
Plasma Protein Binding > 98%90 - 95%Improved (Higher free fraction)

Note: Data represents aggregate trends from scaffold-hopping literature (Vertex, Plexxikon studies). Absolute values vary by specific R-groups.

Visualizing the Mechanism

Figure 1: The Metabolic Decision Tree

This diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicFate Start Thioether Drug Candidate Scaffold Select Scaffold Start->Scaffold Pyrim Pyrimidine Core (High e- Deficiency) Scaffold->Pyrim 1,3-Diazine Pyriz Pyridazine Core (High Dipole/Polarity) Scaffold->Pyriz 1,2-Diazine S_Deact Sulfur Deactivation (Low Nucleophilicity) Pyrim->S_Deact Stable Metabolically Stable (Low Clearance) S_Deact->Stable S_Act Sulfur Activation (Moderate Nucleophilicity) Pyriz->S_Act Oxidation Rapid S-Oxidation (FMO/CYP Mediated) S_Act->Oxidation Sulfoxide Sulfoxide Metabolite (Inactive/Toxic?) Oxidation->Sulfoxide

Caption: Divergent metabolic fates driven by ring electronics. Pyrimidine protects the sulfur linker; Pyridazine exposes it to oxidation.

Experimental Protocols

To validate these properties in your own series, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability (S-Oxidation Tracking)

Objective: Quantify the "Shielding Effect" of the heterocycle on the sulfur linker.

  • Preparation: Prepare 10 mM stock solutions of the Pyridazine-S-R and Pyrimidine-S-R analogs in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis (LC-MS/MS):

    • Monitor Parent [M+H]+ depletion.

    • Crucial Step: Monitor specifically for the +16 Da (Sulfoxide) and +32 Da (Sulfone) transitions.

  • Validation Criteria:

    • If Pyridazine T1/2 < 30 min AND +16 Da peak is dominant -> S-oxidation is the driver.

    • If Pyrimidine T1/2 > 120 min -> Scaffold shielding is effective.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Confirm the polarity advantage of Pyridazine.

  • Saturation: Add excess solid compound to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Filter through a 0.45 µm PVDF membrane (saturated with sample to prevent loss).

  • Quantification: Analyze filtrate by HPLC-UV against a standard curve prepared in DMSO.

  • Success Metric: Pyridazine analog should exhibit >3x solubility vs. Pyrimidine analog to justify the switch.

Strategic Synthesis & Workflow

Figure 2: The Scaffold Selection Workflow

Use this logic flow to guide your lead optimization.

Workflow Problem Lead Compound Liability? Sol_Issue Poor Solubility (Crystallization/Formulation Issues) Problem->Sol_Issue Physical Prop Met_Issue High Clearance (Rapid Metabolism) Problem->Met_Issue PK Prop Sol_Sol Switch to Pyridazine (1,2-Diazine) Sol_Issue->Sol_Sol Check_Met Check Metabolic Stability (Is S-Oxidation rapid?) Sol_Sol->Check_Met Met_Sol Switch to Pyrimidine (1,3-Diazine) Met_Issue->Met_Sol Check_Perm Check Permeability (Is LogD too high?) Met_Sol->Check_Perm

Caption: Decision logic for scaffold hopping between diazine thioethers.

References

  • Vertex Pharmaceuticals. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." RSC Medicinal Chemistry, 2020. Link

  • Plexxikon Inc. "Discovery of Pexidartinib (PLX3397), a Novel CSF-1R Inhibitor." Journal of Medicinal Chemistry, 2013. Link

  • Lejan Team. "Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine." Heterocyclic Chemistry, 2024.[4] Link

  • National Institutes of Health (NIH). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design." JACS, 2021. Link

  • BenchChem. "Head-to-head comparison of the antimicrobial spectrum of pyridazine derivatives." BenchChem Guides, 2025. Link

Sources

Thermal Resilience of Pyridazine-Based Corrosion Inhibitors: A Comparative TGA/DSC Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Rationale – Beyond Standard Heterocycles

In the high-pressure, high-temperature (HPHT) environments of oil well acidizing and industrial pickling, traditional corrosion inhibitors often fail. While Imidazolines are the industry workhorse, they suffer from a critical vulnerability: hydrolytic instability at temperatures exceeding 150°C, leading to ring opening and loss of inhibition.

Pyridazine derivatives (1,2-diazine) offer a superior alternative. Their distinct advantage lies in the N-N bond within the aromatic ring. This structural feature provides:

  • Higher Dipole Moment: Enhanced adsorption capability on metal surfaces (chemisorption) compared to Pyridine.

  • Hydrolytic Resistance: Unlike the amidine functionality in imidazolines, the pyridazine ring is remarkably stable against acid-catalyzed hydrolysis.

  • Thermal Headroom: Many pyridazine derivatives exhibit decomposition onset temperatures (

    
    ) well above 250°C, making them suitable for deep-well applications.
    

This guide provides a rigorous framework for validating these claims using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .

Part 2: Experimental Protocol (TGA/DSC)

To objectively compare pyridazines against alternatives, we must distinguish between physical loss (evaporation/desorption) and chemical breakdown (decomposition).

Workflow Visualization

TGA_DSC_Workflow Sample_Prep Sample Preparation (Vacuum Dry 24h @ 40°C) TGA_Run TGA Analysis (Mass Loss vs. Temp) Sample_Prep->TGA_Run 5-10 mg Alumina Pan DSC_Run DSC Analysis (Heat Flow vs. Temp) Sample_Prep->DSC_Run 2-5 mg Hermetic Al Pan Data_Integ Data Integration (Stability Profile) TGA_Run->Data_Integ T_onset, T_d5% DSC_Run->Data_Integ T_m, T_g, ΔH_decomp

Figure 1: Integrated thermal analysis workflow for corrosion inhibitor characterization.

Detailed Methodology
Thermogravimetric Analysis (TGA)
  • Objective: Determine the Onset Decomposition Temperature (

    
    ) and Volatility profile.
    
  • Instrument: TA Instruments Q500 or equivalent.

  • Crucial Step (Atmosphere): Run in Nitrogen (

    
    )  at 40-60 mL/min to prevent oxidative degradation, which mimics the anaerobic downhole environment.
    
  • Ramp Rate: 10°C/min from Ambient to 600°C.

  • Key Metric:

    
     (Temperature at 5% weight loss).[1] This is the practical "failure point" for formulation stability.
    
Differential Scanning Calorimetry (DSC)
  • Objective: Identify Melting Point (

    
    ) and Glass Transition (
    
    
    
    ) to predict storage stability and phase behavior in formulation.
  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan Selection: Hermetically sealed aluminum pans . Why? Pyridazine derivatives can sublime.[2] Open pans will show endothermic mass loss peaks that mask true thermal events.

  • Cycle: Heat-Cool-Heat (-50°C to 250°C).

    • First Heat: Erases thermal history.

    • Cooling: Reveals crystallization behavior.[2]

    • Second Heat: Provides accurate

      
       and 
      
      
      
      .

Part 3: Comparative Analysis & Data Interpretation

The following table synthesizes typical thermal performance data for Pyridazine derivatives compared to standard industrial inhibitors.

Performance Comparison Table
FeatureImidazoline Derivatives (Standard)Pyridine Derivatives (Alternative)Pyridazine Derivatives (Focus)
Primary Failure Mode Hydrolysis (Ring Opening)Volatility / EvaporationThermal Decomposition
Max Operating Temp ~150°C~180°C250°C - 300°C

(TGA)
160°C - 180°C140°C - 190°C280°C - 330°C
Adsorption Type Mixed (Physisorption dominant at high T)PhysisorptionChemisorption (N-N bond facilitates back-donation)
Char Yield (800°C) < 5%< 2%20% - 40% (Indicating aromatic stability)
Mechanistic Insight: Why Pyridazine Wins at High T

Thermal stability is not just about the molecule not breaking apart; it is about the molecule staying on the metal surface.

  • The Imidazoline Flaw: As temperature rises, the physical adsorption bonds weaken. Furthermore, the imidazoline ring reacts with water (hydrolysis) to form amides, which have poor inhibition efficiency.

  • The Pyridazine Edge: The planar, aromatic pyridazine ring allows for

    
    -electron interaction with the metal d-orbitals. This forms a coordinate covalent bond  (Chemisorption). Unlike physisorption, this bond strength often increases or remains stable as temperature rises, until the molecule itself decomposes.
    
Thermal Failure Pathways

Failure_Pathways cluster_Imidazoline Imidazoline Pathway cluster_Pyridazine Pyridazine Pathway Temp_Increase Temperature Increase (>150°C) Imid_Surf Adsorbed Imidazoline Temp_Increase->Imid_Surf Pyri_Surf Adsorbed Pyridazine Temp_Increase->Pyri_Surf Hydrolysis Hydrolysis (Ring Opening) Imid_Surf->Hydrolysis Acidic Water Desorption_I Desorption (Loss of Protection) Hydrolysis->Desorption_I Chemisorption Enhanced Chemisorption (π-backbonding) Pyri_Surf->Chemisorption Stable Ring Decomp Thermal Decomposition (>280°C) Chemisorption->Decomp Extreme Heat Only

Figure 2: Comparative failure mechanisms under thermal stress. Note the hydrolytic vulnerability of Imidazolines vs. the high-temp stability of Pyridazines.[3]

Part 4: Conclusion & Recommendations

For applications exceeding 150°C, Pyridazine-based inhibitors are the superior choice over traditional imidazolines.

Key Takeaways for Formulation:

  • Use TGA to screen purity: A sharp weight loss step indicates a pure compound; gradual weight loss often indicates solvent entrapment or precursors, which can cause dangerous pressure buildup in sealed systems.

  • Correlate with Immersion Tests: While TGA proves the molecule survives 300°C, you must verify inhibition efficiency at that temperature using autoclave weight-loss tests. Efficiency often drops before decomposition due to desorption kinetics.

  • Substituent Selection: Electron-donating groups (e.g., -OCH3) on the pyridazine ring generally enhance chemisorption but may slightly lower the

    
     compared to electron-withdrawing groups.
    

References

  • Ghazoui, A., et al. (2013).[4] "An Investigation of Two Novel Pyridazine Derivatives as Corrosion Inhibitor for C38 Steel in 1.0 M HCl." International Journal of Electrochemical Science.

    • Context: Establishes the baseline adsorption mechanism and efficiency of pyridazine deriv
  • Bouklah, M., et al. (2006).[5] "Thermodynamic characterisation of steel corrosion and inhibitor adsorption of pyridazine compounds in 0.5 M H2SO4." Materials Letters.

    • )
  • Obot, I. B., et al. (2019). "High-temperature corrosion inhibitors for oil and gas production: A review." Journal of Molecular Liquids.

    • Context: A comprehensive review comparing heterocyclic stability (Imidazoline vs. Pyridazine/Pyridine)
  • TA Instruments. "Thermal Analysis of Polymers and Organics: TGA and DSC Theory."

    • Context: Standard protocol grounding for the experimental methodologies described.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.